Caramiphen
Description
This compound is a cholinergic antagonist used in Parkinson's disease. Additionally, it is used, in combination with [phenylpropanolamine], as a cough suppressant and nasal decongestant for the symptomatic treatment of seasonal respiratory conditions.
structure
See also: this compound Hydrochloride (active moiety of).
Properties
IUPAC Name |
2-(diethylamino)ethyl 1-phenylcyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-3-19(4-2)14-15-21-17(20)18(12-8-9-13-18)16-10-6-5-7-11-16/h5-7,10-11H,3-4,8-9,12-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFAIGZWCDGNZGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022729 | |
| Record name | Caramiphen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77-22-5 | |
| Record name | Caramiphen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Caramiphen [INN:BAN] | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Caramiphen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11504 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | Caramiphen | |
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| Record name | Caramiphen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.922 | |
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| Record name | CARAMIPHEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97J7NP0XJY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Caramiphen's Neuronal Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caramiphen is a compound with a multifaceted pharmacological profile, initially recognized for its anticholinergic properties. Subsequent research has revealed a more complex mechanism of action within the central nervous system, implicating its interaction with multiple key neuronal targets. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's effects on neurons, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.
Core Mechanism of Action: A Multi-Target Profile
This compound exerts its effects on neuronal function through the modulation of several distinct receptor and ion channel systems. Its primary activities include antagonism of muscarinic acetylcholine receptors, blockade of N-methyl-D-aspartate (NMDA) receptors, modulation of GABA-A receptors, and inhibition of voltage-gated sodium channels. Furthermore, evidence suggests its interaction with sigma receptors. This multi-target engagement contributes to its complex pharmacological effects, including its historical use in Parkinson's disease and its investigation as a neuroprotective agent.
Quantitative Receptor and Ion Channel Binding Profile
The affinity of this compound for its various neuronal targets has been quantified in several studies. The following tables summarize the key binding and inhibitory constants.
| Receptor Subtype | Radioligand | Tissue Source | K_i (nM) | Reference |
| Muscarinic M1 | [³H]pirenzepine | Rat Cortex | 1.2[1] | [1] |
| Muscarinic M2 | --INVALID-LINK---quinuclidinyl benzilate | Rat Heart | 32.4 | [1] |
| Muscarinic M3 | [³H]N-methylscopolamine | Rat Submaxillary Gland | 7.2 | [1] |
| Channel/Receptor | Method | Cell Line/Tissue | IC_50 (µM) | Conditions | Reference |
| Voltage-Gated Sodium Channels | Whole-cell patch clamp | Differentiated NG108-15 cells | 52.1 | Holding potential -70 mV | |
| Voltage-Gated Sodium Channels | Whole-cell patch clamp | Differentiated NG108-15 cells | 99.5 | Holding potential -100 mV | |
| NMDA Receptor | Electrophysiology | Not Specified | Not explicitly quantified | Antagonistic effects observed | |
| GABA-A Receptor | Whole-cell patch clamp | Not Specified | Not explicitly quantified | Modulatory effects observed |
Note: While this compound's antagonistic action on NMDA receptors and modulatory effects on GABA-A receptors are documented, specific IC50 and EC50 values were not available in the reviewed literature.
Signaling Pathways and Neuronal Effects
Muscarinic M1 Receptor Antagonism
This compound exhibits a high affinity for the M1 muscarinic acetylcholine receptor, acting as a competitive antagonist. In the central nervous system, M1 receptors are predominantly postsynaptic and are coupled to Gq/11 proteins. Their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). By blocking this pathway, this compound can modulate neuronal excitability and synaptic plasticity.
References
Caramiphen's Interaction with Sigma-1 Receptors: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caramiphen, a compound historically recognized for its potent anticholinergic activity, particularly at the muscarinic M1 receptor, also exhibits a significant binding affinity for sigma receptors. This interaction, first identified in early pharmacological studies, suggests a broader and more complex pharmacological profile for this compound than initially understood. This technical guide provides an in-depth analysis of this compound's binding profile at the sigma-1 (σ₁) receptor, consolidating available data, outlining detailed experimental methodologies for its characterization, and visualizing the associated signaling pathways. Given the historical context of much of the research, this paper also addresses the nuances of the available binding data and the inferred functional activity of this compound at the σ₁ receptor.
Data Presentation: Quantitative Analysis of this compound's Binding Affinity
Quantitative data on the specific binding affinity of this compound for the sigma-1 receptor is limited in contemporary literature that clearly distinguishes between sigma receptor subtypes. An early and pivotal study by Hudkins and DeHaven-Hudkins (1991) established that this compound potently inhibits binding at sigma sites in the brain.[1] However, at the time of this research, the molecular distinction and selective pharmacology of sigma-1 and sigma-2 receptors were not as well-defined as they are today. Therefore, the reported affinity likely represents a composite interaction with the then-undifferentiated sigma receptor population.
For comparative purposes, the table below includes this compound's established affinity for the muscarinic M1 receptor, as this is well-documented. The affinity for sigma-1 receptors is presented qualitatively based on the available literature, highlighting the need for modern, subtype-selective binding assays to determine a precise Kᵢ or IC₅₀ value.
| Compound | Receptor | Tissue Source | Radioligand | Kᵢ (nM) | Reference |
| This compound | Muscarinic M1 | Rat Cortex | [³H]pirenzepine | 1.2 | Hudkins et al., 1993 |
| This compound | Sigma-1 | Guinea Pig Brain | --INVALID-LINK---Pentazocine | Potent Inhibition (Specific Kᵢ not determined) | Hudkins & DeHaven-Hudkins, 1991[1] |
Inference on Functional Activity:
Experimental Protocols
To facilitate further research into this compound's sigma-1 binding profile, this section provides detailed methodologies for key experimental procedures.
Radioligand Binding Assay for Sigma-1 Receptor Affinity
This protocol is adapted from standard methodologies for determining the binding affinity of a test compound for the sigma-1 receptor using a competitive binding assay with a radiolabeled ligand.
Materials:
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Test Compound: this compound hydrochloride
-
Radioligand: --INVALID-LINK---Pentazocine (a selective sigma-1 receptor agonist)
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Membrane Preparation: Guinea pig brain or cell lines expressing recombinant human sigma-1 receptors (e.g., HEK293)
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Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: Haloperidol (10 µM)
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Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B)
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Scintillation Cocktail and Counter
Procedure:
-
Membrane Preparation:
-
Homogenize guinea pig brain tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh assay buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL, as determined by a protein assay (e.g., Bradford or BCA).
-
-
Competitive Binding Assay:
-
In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of membrane preparation (e.g., 50 µg of protein)
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50 µL of --INVALID-LINK---Pentazocine at a final concentration close to its Kd (e.g., 5 nM)
-
100 µL of varying concentrations of this compound (e.g., from 0.1 nM to 10 µM) or buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).
-
-
Incubate the plate at 37°C for 150 minutes.
-
-
Filtration and Quantification:
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Functional Assay: Neurite Outgrowth in PC12 Cells
This assay can be used to determine whether this compound acts as a sigma-1 receptor agonist or antagonist by measuring its effect on nerve growth factor (NGF)-induced neurite outgrowth, a process modulated by sigma-1 receptor ligands.
Materials:
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PC12 cell line
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Cell culture medium (e.g., DMEM with horse serum and fetal bovine serum)
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Nerve Growth Factor (NGF)
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This compound hydrochloride
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Known sigma-1 agonist (e.g., PRE-084)
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Known sigma-1 antagonist (e.g., NE-100)
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Poly-L-lysine coated cell culture plates
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Microscope with imaging capabilities
Procedure:
-
Cell Culture and Plating:
-
Culture PC12 cells in standard conditions.
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Plate the cells on poly-L-lysine coated plates at a suitable density and allow them to adhere overnight.
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-
Treatment:
-
Replace the culture medium with a low-serum medium.
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Treat the cells with the following conditions:
-
Vehicle control
-
NGF alone (e.g., 50 ng/mL)
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NGF + varying concentrations of this compound
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NGF + PRE-084 (positive control for agonism)
-
NGF + NE-100 (positive control for antagonism)
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NGF + PRE-084 + this compound (to test for antagonistic effects of this compound)
-
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Incubate the cells for 48-72 hours.
-
-
Analysis of Neurite Outgrowth:
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Capture images of the cells using a microscope.
-
Quantify neurite outgrowth by measuring the percentage of cells with neurites longer than the cell body diameter.
-
Alternatively, use automated image analysis software to measure total neurite length or the number of neurite branches.
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Interpretation:
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Agonist activity: If this compound potentiates NGF-induced neurite outgrowth, similar to PRE-084, it suggests agonist activity.
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Antagonist activity: If this compound inhibits the potentiation of neurite outgrowth induced by a sigma-1 agonist like PRE-084, it suggests antagonist activity.
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Mandatory Visualizations
Sigma-1 Receptor Signaling Pathway
The following diagram illustrates a simplified signaling pathway of the sigma-1 receptor at the endoplasmic reticulum (ER)-mitochondrion interface. Under basal conditions, the sigma-1 receptor is complexed with the chaperone protein BiP (Binding immunoglobulin Protein). Upon stimulation by an agonist, the sigma-1 receptor dissociates from BiP and can translocate to interact with and modulate various client proteins, including the inositol 1,4,5-trisphosphate receptor (IP3R), thereby influencing intracellular calcium signaling.
Experimental Workflow for Characterizing this compound's Sigma-1 Binding
This diagram outlines the logical flow of experiments to fully characterize the binding profile of this compound at the sigma-1 receptor.
Conclusion
This compound demonstrates potent interaction with sigma receptors, a facet of its pharmacology that warrants further detailed investigation. While historical data confirms its binding, a precise, subtype-selective quantitative analysis of its affinity for the sigma-1 receptor is a necessary next step for the research community. Furthermore, the determination of its functional role as either an agonist or antagonist is critical for understanding its potential therapeutic applications beyond its established anticholinergic effects. The experimental protocols and conceptual frameworks provided in this whitepaper offer a clear path forward for researchers to elucidate the complete binding profile of this compound at the sigma-1 receptor, potentially unlocking new avenues for drug development and a deeper understanding of the interplay between the muscarinic and sigma receptor systems.
References
Caramiphen as a Non-Competitive NMDA Receptor Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caramiphen, traditionally known for its anticholinergic properties, has garnered significant interest for its neuroprotective and anticonvulsant effects. A key mechanism underlying these properties is its function as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides an in-depth overview of the core pharmacology of this compound's interaction with the NMDA receptor, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways.
Core Mechanism of Action
N-Methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory.[1] However, their overactivation can lead to excitotoxicity and neuronal cell death, implicating them in various neurological disorders.[2] Non-competitive antagonists, like this compound, block the NMDA receptor ion channel from within, preventing the influx of ions such as Ca2+.[3][4] This "use-dependent" blockade means that the antagonist can only access its binding site when the channel is opened by the binding of glutamate and a co-agonist (glycine or D-serine).[5] This mechanism allows for the modulation of excessive receptor activity without completely disrupting normal glutamatergic neurotransmission.
The molecular interaction likely involves a direct binding of this compound to a site within the ion channel of the NMDA receptor complex.
Quantitative Data
While specific radioligand binding affinity studies determining the Ki or IC50 values for this compound at the NMDA receptor are not extensively available in public literature, electrophysiological studies have provided quantitative data on its inhibitory effects on NMDA receptor-mediated currents.
| Parameter | Value | Experimental System | Notes |
| Inhibition of NMDA-evoked currents | Dose-dependent reduction | Whole-cell recordings from principal neurons in the basolateral amygdala (BLA) of in vitro brain slices. | Postsynaptic currents were evoked by puff-application of NMDA. |
| Effective Concentrations | 100 µM, 300 µM, 1 mM | Whole-cell recordings in BLA neurons. | These concentrations demonstrated a clear reduction in NMDA-evoked currents. |
Experimental Protocols
Radioligand Binding Assay (Generalized Protocol)
While a specific protocol for this compound has not been detailed in the reviewed literature, a standard competitive radioligand binding assay to determine its affinity for the non-competitive binding site within the NMDA receptor channel would follow this general procedure. This type of assay is fundamental for quantifying the affinity of a compound for its target receptor.
Objective: To determine the inhibitor constant (Ki) of this compound for the phencyclidine (PCP) binding site within the NMDA receptor ion channel.
Materials:
-
Radioligand: [³H]MK-801 (a high-affinity non-competitive NMDA receptor antagonist).
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: A high concentration of a known non-competitive antagonist (e.g., unlabeled MK-801 or phencyclidine).
-
Membrane Preparation: Synaptosomal membranes prepared from rat cerebral cortex.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: Liquid scintillation counter, cell harvester, 96-well plates.
Procedure:
-
Membrane Preparation: Rat cerebral cortices are homogenized in ice-cold buffer and subjected to differential centrifugation to isolate the synaptosomal membrane fraction. The final pellet is resuspended in assay buffer, and protein concentration is determined.
-
Assay Setup: The assay is typically performed in a 96-well plate format with the following conditions:
-
Total Binding: Membrane preparation + [³H]MK-801.
-
Non-specific Binding: Membrane preparation + [³H]MK-801 + high concentration of unlabeled MK-801.
-
This compound Competition: Membrane preparation + [³H]MK-801 + varying concentrations of this compound.
-
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of this compound that inhibits 50% of the specific binding of [³H]MK-801 (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol is based on the methodology used to demonstrate this compound's dose-dependent inhibition of NMDA-evoked currents.
Objective: To measure the effect of this compound on NMDA receptor-mediated currents in individual neurons.
Preparation:
-
Brain Slices: Coronal brain slices (e.g., 300-400 µm thick) containing the region of interest (e.g., basolateral amygdala) are prepared from rats.
-
Artificial Cerebrospinal Fluid (aCSF): Slices are maintained in oxygenated aCSF.
-
Recording Pipettes: Glass micropipettes are pulled and filled with an internal solution containing appropriate ions and buffers.
Procedure:
-
Slice Placement: A single brain slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.
-
Cell Identification: Neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy.
-
Whole-Cell Configuration: A recording pipette is brought into contact with a neuron, and a high-resistance seal is formed. The cell membrane is then ruptured to achieve the whole-cell configuration, allowing for the control and measurement of the cell's membrane potential and currents.
-
NMDA Current Evocation: NMDA is applied locally to the neuron's dendrites via a puff pipette to evoke an inward current mediated by NMDA receptors. To facilitate this, the aCSF typically contains a low concentration of Mg2+ to relieve the voltage-dependent block of the NMDA receptor channel.
-
This compound Application: After establishing a stable baseline of NMDA-evoked currents, this compound at various concentrations (e.g., 100 µM, 300 µM, 1 mM) is bath-applied to the slice.
-
Data Acquisition: NMDA-evoked currents are recorded before, during, and after the application of this compound.
-
Data Analysis: The amplitude of the NMDA-evoked currents in the presence of this compound is compared to the baseline amplitude to determine the percentage of inhibition at each concentration.
Signaling Pathways and Visualizations
The non-competitive antagonism of NMDA receptors by this compound initiates a cascade of intracellular events by modulating Ca2+ influx. While the direct downstream effects of this compound have not been extensively studied, the general signaling pathways associated with NMDA receptor function are well-established.
Upon activation by glutamate and a co-agonist, the NMDA receptor channel opens, allowing Ca2+ to enter the neuron. This influx of Ca2+ acts as a critical second messenger, activating several downstream signaling molecules. Key among these are Calcineurin (a phosphatase) and Calcium/calmodulin-dependent protein kinase II (CaMKII). These enzymes, in turn, regulate the activity of transcription factors such as the cAMP response element-binding protein (CREB), which is crucial for the expression of genes involved in synaptic plasticity and cell survival. By blocking this initial Ca2+ influx, this compound is hypothesized to prevent the overactivation of these downstream pathways, thereby mitigating excitotoxicity.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Neurochemical and electrophysiological studies on FR115427, a novel non-competitive NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Caramiphen's Cholinergic Conundrum: A Technical Dissection of its Anticholinergic and Antimuscarinic Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caramiphen, a compound with a rich pharmacological history, is often broadly categorized as an "anticholinergic" agent. However, this classification belies a more nuanced interaction with the cholinergic nervous system. This technical guide provides an in-depth exploration of the distinction between this compound's anticholinergic and more specific antimuscarinic effects. Through a comprehensive review of available quantitative data, detailed experimental protocols, and elucidation of relevant signaling pathways, this document aims to equip researchers and drug development professionals with a precise understanding of this compound's mechanism of action at cholinergic receptors. This clarity is paramount for targeted drug design, accurate interpretation of experimental results, and the development of novel therapeutics with improved selectivity and reduced off-target effects.
Introduction: Deconstructing "Anticholinergic"
The term "anticholinergic" is a broad descriptor for ligands that antagonize the action of acetylcholine (ACh), the primary neurotransmitter of the parasympathetic nervous system and a key player in the central nervous system and neuromuscular junctions.[1] Cholinergic receptors are fundamentally divided into two main classes: muscarinic and nicotinic receptors.[2] While often used interchangeably, "anticholinergic" and "antimuscarinic" are not synonymous. An antimuscarinic agent specifically blocks the action of ACh at muscarinic receptors, a family of G-protein coupled receptors (GPCRs).[3] In contrast, a true anticholinergic agent would theoretically antagonize both muscarinic and nicotinic receptors, the latter being ligand-gated ion channels.[4] This distinction is critical in pharmacology, as the physiological effects of blocking these two receptor types are vastly different.
This compound has been utilized for its therapeutic effects in conditions such as Parkinson's disease and as a cough suppressant.[5] Its clinical profile suggests a significant impact on the cholinergic system. This guide will systematically dissect the available evidence to delineate the specific nature of this compound's interaction with both muscarinic and nicotinic receptors, thereby clarifying its pharmacological classification.
Quantitative Analysis of this compound's Receptor Interactions
The cornerstone of understanding a drug's mechanism of action lies in the quantitative assessment of its binding affinity and functional potency at its molecular targets. The following tables summarize the available data for this compound's interaction with cholinergic and other relevant receptors.
Table 1: Muscarinic Receptor Binding Affinities of this compound
| Receptor Subtype | Radioligand | Tissue Source | Kᵢ (nM) | Reference |
| M1 | [³H]pirenzepine | Rat Cortex | 1.2 | |
| M2 | --INVALID-LINK---quinuclidinyl benzilate | Rat Heart | 32.4 | |
| M3 | [³H]N-methylscopolamine | Rat Submaxillary Gland | 7.2 |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.
The data clearly demonstrates that this compound is a potent antagonist at muscarinic receptors, with a notable selectivity for the M1 subtype. It exhibits a 27-fold greater preference for M1 over M2 receptors and a 6-fold preference for M1 over M3 receptors.
Table 2: Functional Antagonism of Nicotinic Receptors by this compound
| Assay | Species | ED₅₀ (mg/kg) | Properties | Reference |
| Nicotine-induced convulsion | Mice | 7.8 | Competitive and Non-competitive |
ED₅₀ (Median Effective Dose): The dose of a drug that produces a therapeutic response in 50% of the population.
Table 3: this compound's Interaction with Other Neurotransmitter Receptors
| Receptor/Channel | Effect | Quantitative Data | Reference |
| NMDA Receptor | Antagonism | Reduces NMDA-evoked currents | |
| GABA-A Receptor | Positive Allosteric Modulation | Facilitates GABA-evoked currents | |
| Sigma-1 Receptor | Binding | Potently inhibits binding |
This compound's pharmacological profile extends beyond the cholinergic system, with notable interactions with NMDA, GABA-A, and sigma-1 receptors. These interactions likely contribute to its anticonvulsant and other neuroprotective properties.
Experimental Protocols
A thorough understanding of the methodologies used to generate the quantitative data is essential for critical evaluation and replication of findings.
Radioligand Binding Assays for Muscarinic Receptors
Objective: To determine the binding affinity (Kᵢ) of this compound for muscarinic receptor subtypes.
General Protocol (based on Hudkins et al., 1993):
-
Tissue Preparation:
-
Rat cortex (for M1), heart (for M2), and submaxillary glands (for M3) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes containing the receptors.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
-
Competition Binding Assay:
-
A fixed concentration of a specific radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor (this compound).
-
M1 Receptors: [³H]pirenzepine
-
M2 Receptors: --INVALID-LINK---quinuclidinyl benzilate
-
M3 Receptors: [³H]N-methylscopolamine
-
-
Incubation is carried out at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-radioactive antagonist (e.g., atropine).
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
The radioactivity trapped on the filters is quantified using liquid scintillation spectrometry.
-
-
Data Analysis:
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
In Vivo Assay for Anti-Nicotinic Activity
Objective: To assess the functional antagonism of nicotine-induced effects by this compound.
General Protocol (based on Ni et al., 1996):
-
Animal Model: Male mice are used for the study.
-
Drug Administration:
-
This compound is administered intraperitoneally (i.p.) at various doses.
-
After a predetermined time (e.g., 30 minutes), nicotine is administered intravenously (i.v.).
-
-
Observation: The mice are observed for the occurrence of convulsions.
-
Data Analysis:
-
The dose of this compound that prevents nicotine-induced convulsions in 50% of the animals (ED₅₀) is calculated using a probit analysis or similar statistical method.
-
To determine the nature of the antagonism (competitive vs. non-competitive), dose-response curves for nicotine-induced convulsions are generated in the presence of different fixed doses of this compound. A parallel shift in the dose-response curve suggests competitive antagonism, while a decrease in the maximal effect suggests non-competitive antagonism.
-
Signaling Pathways and Logical Relationships
Visualizing the complex interplay of signaling cascades and the logical distinction between anticholinergic and antimuscarinic effects is crucial for a comprehensive understanding.
Muscarinic Acetylcholine Receptor Signaling
Muscarinic receptors are GPCRs that, upon activation by acetylcholine, initiate intracellular signaling cascades through different G proteins. M1, M3, and M5 receptors primarily couple to Gq/11, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating protein kinase C (PKC). M2 and M4 receptors couple to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Figure 1: Signaling pathways of muscarinic acetylcholine receptors.
Nicotinic Acetylcholine Receptor Signaling
Nicotinic receptors are ligand-gated ion channels. Upon binding of acetylcholine, the channel opens, allowing the influx of cations (primarily Na⁺ and Ca²⁺), which leads to depolarization of the cell membrane and subsequent cellular responses, such as muscle contraction or neurotransmitter release.
Figure 2: Signaling pathway of nicotinic acetylcholine receptors.
Logical Relationship: Anticholinergic vs. Antimuscarinic
The following diagram illustrates the hierarchical relationship between the terms "anticholinergic" and "antimuscarinic" and situates this compound's known activities within this framework.
Figure 3: this compound's place in the cholinergic antagonist landscape.
Discussion: A More Precise Pharmacological Profile
The evidence presented provides a clear distinction between this compound's antimuscarinic and broader anticholinergic effects. Its high affinity and selectivity for the M1 muscarinic receptor subtype firmly establish it as a potent antimuscarinic agent. This M1 selectivity is of particular interest in the context of central nervous system disorders, as M1 receptors are highly expressed in the cortex and hippocampus and are involved in cognitive processes.
The term "anticholinergic" can be considered appropriate for this compound, but with the important caveat that its effects on nicotinic receptors are less well-characterized in terms of direct binding affinity. The functional data demonstrating antagonism of nicotine-induced convulsions are significant and suggest that this compound does possess anti-nicotinic properties. However, without specific Kᵢ or IC₅₀ values for nicotinic receptor subtypes, the potency of this interaction relative to its potent antimuscarinic activity remains to be fully elucidated.
Therefore, for the sake of pharmacological precision, it is most accurate to describe this compound as a potent, M1-selective muscarinic antagonist with additional anti-nicotinic, NMDA receptor antagonist, and GABA-A receptor modulating properties. This comprehensive description avoids the ambiguity of the general "anticholinergic" label and provides a more complete picture of its complex mechanism of action.
Conclusion
This technical guide has systematically differentiated this compound's anticholinergic and antimuscarinic effects by presenting quantitative data, detailing experimental methodologies, and illustrating the relevant signaling and logical frameworks. The key takeaways are:
-
This compound is a potent and selective antagonist of M1 muscarinic receptors.
-
This compound also exhibits functional antagonism at nicotinic receptors, though direct binding affinity data is limited.
-
The term "antimuscarinic" is a precise descriptor of its primary action at muscarinic receptors, while "anticholinergic" is a broader term that encompasses its effects at both muscarinic and nicotinic receptors.
-
This compound's pharmacological profile is further complicated and enriched by its interactions with NMDA, GABA-A, and sigma-1 receptors.
For researchers and drug development professionals, this level of detail is crucial. A nuanced understanding of this compound's pharmacology can inform the design of more selective M1 antagonists for cognitive disorders, aid in the interpretation of preclinical and clinical data, and guide the development of novel therapeutics that leverage its multifaceted mechanism of action while minimizing unwanted side effects. Future research should focus on obtaining quantitative binding data for this compound at various nicotinic receptor subtypes to complete our understanding of its cholinergic pharmacology.
References
- 1. Nicotinic agonist - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound, iodothis compound and nitrothis compound are potent, competitive, muscarinic M1 receptor-selective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Caramiphen Free Base vs. Hydrochloride Salt: An In-depth Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caramiphen, a compound with a rich pharmacological profile, is utilized in research as both a muscarinic acetylcholine receptor antagonist and an N-methyl-D-aspartate (NMDA) receptor antagonist. This technical guide provides an in-depth comparison of this compound free base and its hydrochloride (HCl) salt, offering critical information for researchers to make informed decisions on the selection and use of the appropriate form for their specific experimental needs. This document outlines the physicochemical properties, stability considerations, and detailed experimental protocols for the characterization and use of both forms of this compound.
Introduction
This compound is a versatile pharmacological tool employed in a variety of research areas, including neuropharmacology and respiratory studies. It is commercially available in two primary forms: the free base and the hydrochloride salt. The choice between these forms can significantly impact experimental outcomes due to differences in their physicochemical properties, such as solubility and stability. This guide aims to provide a comprehensive overview to aid researchers in navigating these considerations.
Physicochemical Properties
The fundamental differences between this compound free base and its hydrochloride salt lie in their chemical structure and resulting physical properties. The hydrochloride salt is formed by the reaction of the basic free base with hydrochloric acid. This conversion alters key parameters that are critical for experimental design.[1]
| Property | This compound Free Base | This compound Hydrochloride Salt |
| CAS Number | 77-22-5[2] | 125-85-9[3][4] |
| Molecular Formula | C18H27NO2 | C18H28ClNO2 |
| Molecular Weight | 289.4 g/mol | 325.88 g/mol |
| Appearance | - | White to beige powder |
| Boiling Point | 112-115 °C at 0.07 Torr | - |
| Melting Point | - | 145-146 °C |
| Aqueous Solubility | Not explicitly found | ≥5 mg/mL / Predicted: 0.0437 mg/mL |
| Storage Temperature | - | 2-8°C |
Note on Solubility: There is a discrepancy in the reported aqueous solubility of this compound hydrochloride. While a vendor datasheet indicates a solubility of ≥5 mg/mL, a predicted value from another source is significantly lower at 0.0437 mg/mL. Researchers should empirically determine the solubility in their specific experimental buffer and conditions. The ethanedisulfonate salt of this compound has been reported to be more soluble in water than the hydrochloride salt.
Stability and Handling
In general, the hydrochloride salt of an amine-containing compound like this compound is chemically more stable than its free base form. The protonation of the amine group in the salt form reduces its susceptibility to oxidation.
This compound Free Base:
-
Stability: Potentially less stable than the hydrochloride salt, particularly in solution, due to the presence of a reactive free amine group.
-
Handling: Care should be taken to avoid prolonged exposure to air and light. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.
This compound Hydrochloride Salt:
-
Stability: Generally more stable and has a longer shelf-life. It is less prone to degradation by oxidation.
-
Handling: Standard laboratory handling procedures are typically sufficient. It should be stored in a cool, dry place.
Experimental Considerations: Choosing the Right Form
The choice between the free base and the hydrochloride salt depends primarily on the requirements of the specific experiment.
-
Aqueous-Based Assays: For most in vitro experiments conducted in aqueous buffers (e.g., cell-based assays, receptor binding assays), the hydrochloride salt is the preferred form due to its higher aqueous solubility.
-
Organic Solvent-Based Assays or Synthesis: The free base may be more suitable for applications requiring high solubility in non-polar organic solvents or for use as a reactant in chemical syntheses.
-
pH Considerations: The hydrochloride salt will form a slightly acidic solution when dissolved in unbuffered water. This is an important consideration for pH-sensitive assays. The use of a buffered solution is highly recommended to maintain a stable pH.
Experimental Protocols
Preparation of Stock Solutions
For this compound Hydrochloride:
-
Accurately weigh the desired amount of this compound hydrochloride powder.
-
Dissolve the powder in a suitable solvent. For aqueous-based assays, sterile, deionized water or a buffer such as PBS or Tris is recommended. For cellular assays, sterile cell culture medium can be used.
-
To aid dissolution, gentle warming or sonication may be applied.
-
Filter-sterilize the solution using a 0.22 µm syringe filter for cell-based assays.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
For this compound Free Base:
-
Accurately weigh the desired amount of this compound free base.
-
Dissolve in a minimal amount of a suitable organic solvent such as DMSO or ethanol.
-
For aqueous-based assays, this organic stock solution can then be serially diluted in the aqueous buffer. It is crucial to ensure that the final concentration of the organic solvent in the assay is low (typically <0.1%) to avoid solvent-induced artifacts.
-
Store the stock solution at -20°C or -80°C.
Conversion of this compound Hydrochloride to Free Base
This protocol is for researchers who have the hydrochloride salt and require the free base for their experiments.
-
Dissolve the this compound hydrochloride in deionized water.
-
Slowly add a weak base, such as a saturated solution of sodium bicarbonate (NaHCO₃), dropwise while stirring.
-
Monitor the pH of the solution. Continue adding the base until the pH is approximately 9-10.
-
The free base will precipitate out of the aqueous solution.
-
Extract the free base using a suitable water-immiscible organic solvent, such as dichloromethane or ethyl acetate, in a separatory funnel.
-
Separate the organic layer and wash it with brine (saturated NaCl solution).
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the this compound free base.
Muscarinic Receptor Competitive Binding Assay
This protocol is designed to determine the binding affinity of this compound (as the hydrochloride salt) for muscarinic acetylcholine receptors.
-
Membrane Preparation:
-
Use cell membranes from a cell line stably expressing the desired human muscarinic receptor subtype (M1-M5) or tissue homogenates known to express the receptor.
-
Homogenize the cells or tissue in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Assay buffer.
-
A fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS) at a concentration close to its Kd.
-
A range of concentrations of this compound hydrochloride.
-
The membrane preparation (typically 20-50 µg of protein per well).
-
-
For total binding, omit this compound.
-
For non-specific binding, add a high concentration of a known muscarinic antagonist (e.g., 1 µM atropine) instead of this compound.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/B or GF/C) using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
NMDA Receptor Antagonism Assay using ³HMK-801 Binding
This assay indirectly measures the antagonist activity of this compound at the NMDA receptor by observing its effect on the binding of the channel blocker --INVALID-LINK--MK-801.
-
Membrane Preparation:
-
Prepare cortical or hippocampal membranes from rodent brain tissue as described in the muscarinic receptor binding assay protocol.
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
A fixed concentration of --INVALID-LINK--MK-801 (e.g., 1-5 nM).
-
Saturating concentrations of glutamate (e.g., 10 µM) and glycine (e.g., 10 µM) to activate the receptor.
-
A range of concentrations of this compound hydrochloride.
-
The membrane preparation.
-
-
For total binding, omit this compound.
-
For non-specific binding, add a high concentration of a known non-competitive NMDA receptor antagonist (e.g., 10 µM unlabeled MK-801 or 100 µM phencyclidine).
-
Incubate the plate at room temperature for an extended period (e.g., 2-4 hours) to allow --INVALID-LINK--MK-801 to reach equilibrium.
-
-
Filtration and Counting:
-
Follow the same procedure as described for the muscarinic receptor binding assay.
-
-
Data Analysis:
-
Calculate and plot the specific binding of --INVALID-LINK--MK-801 as a function of the this compound concentration.
-
Determine the IC₅₀ and Ki values as described previously. An increase in the binding of --INVALID-LINK--MK-801 in the presence of this compound would suggest a positive allosteric modulatory effect, while a decrease would indicate a negative modulatory or channel-blocking effect.
-
Signaling Pathways
This compound exerts its effects through the modulation of several key signaling pathways.
Muscarinic Acetylcholine Receptor Signaling
As an antagonist, this compound blocks the binding of the endogenous agonist acetylcholine (ACh) to muscarinic receptors (primarily M1, M2, and M4 subtypes). This inhibits the activation of downstream G-protein signaling cascades.
NMDA Receptor Signaling
This compound acts as a non-competitive antagonist at the NMDA receptor, an ionotropic glutamate receptor. By blocking the ion channel, it prevents the influx of Ca²⁺, which is a critical step in excitatory neurotransmission and synaptic plasticity.
Conclusion
The choice between this compound free base and its hydrochloride salt is a critical decision in experimental design. The hydrochloride salt is generally recommended for aqueous-based in vitro studies due to its enhanced solubility and stability. The free base may be advantageous for specific applications requiring solubility in organic solvents or for chemical modification. Researchers should carefully consider the physicochemical properties and handling requirements of each form to ensure the reliability and reproducibility of their results. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for the effective use of this compound in research.
References
Caramiphen: A Comprehensive Analysis for Therapeutic Target Databases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Caramiphen is a synthetic small molecule that has been historically utilized for its anticholinergic and antitussive properties.[1][2] Initially developed for the management of Parkinson's disease, its therapeutic applications have also extended to symptomatic relief of cough and nasal congestion.[1][2] More recent research has unveiled a more complex pharmacological profile, revealing its activity as a potent anticonvulsant and its interaction with multiple molecular targets beyond the cholinergic system.[3] This technical guide provides a detailed overview of this compound's entries in therapeutic target databases, summarizing quantitative data, outlining experimental protocols for target validation, and visualizing its known signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Therapeutic Targets and Quantitative Data
This compound's therapeutic and off-target effects are mediated through its interaction with several key proteins. The following tables summarize the available quantitative data on its binding affinity and functional activity at these targets.
Muscarinic Acetylcholine Receptors
This compound is a well-established antagonist of muscarinic acetylcholine receptors, with a notable preference for the M1 subtype. This anticholinergic activity is central to its use in Parkinson's disease and as an antitussive.
| Target | Organism | Assay Type | Ligand | Ki (nM) | Reference |
| Muscarinic Acetylcholine Receptor M1 | Rat (Cortex) | Radioligand Binding | [3H]pirenzepine | 1.2 | |
| Muscarinic Acetylcholine Receptor M2 | Rat (Heart) | Radioligand Binding | --INVALID-LINK---quinuclidinyl benzilate | 32.4 | |
| Muscarinic Acetylcholine Receptor M3 | Rat (Submaxillary Gland) | Radioligand Binding | [3H]N-methylscopolamine | 7.2 |
Sigma Receptors
This compound also exhibits high affinity for sigma receptors, particularly the sigma-1 subtype. This interaction is thought to contribute to its anticonvulsant properties.
| Target | Organism | Assay Type | IC50 (nM) | Reference |
| Sigma-1 Receptor | Guinea Pig (Brain) | Radioligand Binding | 25 |
Other Neuromodulatory Targets
Beyond its primary targets, this compound has been shown to modulate the activity of NMDA and GABA-A receptors, which likely plays a significant role in its neuroprotective and anticonvulsant effects.
| Target | Effect | Concentration | Experimental System | Reference |
| NMDA Receptor | Antagonism (reduction of NMDA-evoked currents) | 100 µM, 300 µM, 1 mM | Whole-cell patch-clamp recordings in rat basolateral amygdala slices | |
| GABA-A Receptor | Facilitation of GABA-evoked currents | 100 µM, 300 µM | Whole-cell patch-clamp recordings in rat basolateral amygdala slices | |
| GABA-A Receptor | Depression of GABA-evoked currents | 1 mM | Whole-cell patch-clamp recordings in rat basolateral amygdala slices |
Experimental Protocols
The quantitative data presented above were generated using specific experimental methodologies. This section provides a detailed description of the key protocols employed in the characterization of this compound's therapeutic targets.
Radioligand Binding Assays for Muscarinic Receptors
These assays were performed to determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes.
1. Tissue Preparation:
-
M1 Receptor: Cerebral cortex from male Sprague-Dawley rats was homogenized in ice-cold 50 mM sodium-potassium phosphate buffer (pH 7.4). The homogenate was centrifuged, and the resulting pellet was washed and resuspended in the same buffer.
-
M2 Receptor: Hearts from male Sprague-Dawley rats were dissected and homogenized. The membrane fraction was prepared by differential centrifugation.
-
M3 Receptor: Submaxillary glands from male Sprague-Dawley rats were homogenized, and the membrane fraction was isolated.
2. Binding Assay:
-
The membrane preparations were incubated with a specific radioligand ([3H]pirenzepine for M1, --INVALID-LINK---quinuclidinyl benzilate for M2, and [3H]N-methylscopolamine for M3) and varying concentrations of this compound.
-
Incubations were carried out at 25°C for 60 minutes in a final volume of 1 ml.
-
The reaction was terminated by rapid filtration through glass fiber filters.
-
The filters were washed with ice-cold buffer to remove unbound radioligand.
3. Data Analysis:
-
The radioactivity retained on the filters was quantified by liquid scintillation spectrometry.
-
Non-specific binding was determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).
-
The IC50 values were determined by non-linear regression analysis of the competition binding data.
-
The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
Below is a workflow diagram for the radioligand binding assay.
Whole-Cell Patch-Clamp Recordings for NMDA and GABA-A Receptors
This electrophysiological technique was used to investigate the functional effects of this compound on NMDA and GABA-A receptor-mediated currents in brain slices.
1. Brain Slice Preparation:
-
Male Sprague-Dawley rats were anesthetized and decapitated.
-
The brain was rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF).
-
Coronal slices (400 µm thick) containing the basolateral amygdala (BLA) were prepared using a vibratome.
-
Slices were allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
2. Electrophysiological Recording:
-
Slices were transferred to a recording chamber and continuously perfused with oxygenated aCSF.
-
Whole-cell patch-clamp recordings were obtained from pyramidal-like neurons in the BLA using glass micropipettes filled with an internal solution.
-
NMDA- or GABA-evoked currents were elicited by local puff application of the respective agonist onto the recorded neuron.
-
This compound was bath-applied at various concentrations to determine its effect on the agonist-evoked currents.
3. Data Acquisition and Analysis:
-
Currents were recorded using a patch-clamp amplifier, filtered, and digitized.
-
The peak amplitude of the agonist-evoked currents was measured before and after the application of this compound.
-
The percentage of inhibition or potentiation of the currents by this compound was calculated.
The following diagram illustrates the experimental setup.
References
The Neuroprotective Potential of Caramiphen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caramiphen, a compound historically recognized for its anticholinergic and antitussive properties, is emerging as a significant subject of neuropharmacological research due to its potential neuroprotective effects. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanisms of action, supported by quantitative data from preclinical studies. The primary neuroprotective activities of this compound are attributed to its modulation of key neurotransmitter systems, including its roles as an N-methyl-D-aspartate (NMDA) receptor antagonist and a positive allosteric modulator of γ-aminobutyric acid type A (GABA-A) receptors. Furthermore, its interactions with muscarinic and sigma receptors contribute to its complex pharmacological profile. This document synthesizes the available data on its efficacy in models of neurotoxicity and explores its therapeutic potential in various neurodegenerative conditions. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are provided to facilitate further investigation into this promising neuroprotective agent.
Introduction
Neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke, represent a significant and growing global health burden. The pathological hallmark of these conditions is the progressive loss of neuronal structure and function. A key strategy in the development of novel therapeutics is the identification of compounds with neuroprotective properties that can mitigate or prevent neuronal damage. This compound has demonstrated significant neuroprotective efficacy in preclinical models, primarily in the context of nerve agent-induced neurotoxicity.[1][2] Its multifaceted mechanism of action, targeting critical pathways involved in excitotoxicity and neuronal inhibition, suggests a broader therapeutic potential that warrants further investigation.
Mechanisms of Neuroprotective Action
This compound's neuroprotective effects are primarily mediated through its interaction with several key receptor systems in the central nervous system.
NMDA Receptor Antagonism
Excessive activation of NMDA receptors by the excitatory neurotransmitter glutamate leads to an influx of calcium ions, triggering a cascade of neurotoxic events, a phenomenon known as excitotoxicity. This compound has been shown to be an antagonist of the NMDA receptor, thereby inhibiting this excitotoxic pathway. This antagonism is a critical component of its neuroprotective and anticonvulsant properties.[1][3]
Modulation of GABAergic Inhibition
The GABAergic system is the primary inhibitory neurotransmitter system in the brain. Enhancement of GABAergic signaling can counteract excessive neuronal excitation. This compound has been demonstrated to facilitate GABA-evoked currents at lower concentrations, suggesting a positive allosteric modulatory effect on GABA-A receptors.[1] This potentiation of inhibitory neurotransmission contributes to its anticonvulsant and neuroprotective capabilities.
Muscarinic Receptor Antagonism
This compound is a potent and selective antagonist of the M1 muscarinic acetylcholine receptor. While its anticholinergic properties have been traditionally associated with its other therapeutic uses, this activity may also play a role in its neuroprotective profile, particularly in conditions where cholinergic dysregulation is implicated.
Interaction with Sigma-1 Receptors
This compound has been shown to interact with sigma-1 receptors. The sigma-1 receptor is a unique intracellular chaperone protein that modulates calcium signaling and has been implicated in neuroprotection. While the precise functional consequences of this compound's binding to the sigma-1 receptor are still under investigation, this interaction presents another potential avenue through which it may exert its neuroprotective effects.
Quantitative Data on this compound's Bioactivity
The following tables summarize the available quantitative data on this compound's interaction with its primary molecular targets.
| Target Receptor | Parameter | Value | Species | Assay Type | Reference |
| Muscarinic M1 Receptor | Ki | 1.2 nM | Rat | Radioligand Binding | |
| Muscarinic M2 Receptor | Ki | 32.4 nM (approx. 27-fold less than M1) | Rat | Radioligand Binding | |
| Muscarinic M3 Receptor | Ki | 7.2 nM (approx. 6-fold less than M1) | Rat | Radioligand Binding |
Table 1: Muscarinic Receptor Binding Affinities of this compound. This table presents the equilibrium dissociation constants (Ki) of this compound for different muscarinic receptor subtypes, highlighting its selectivity for the M1 receptor.
| Concentration | Effect on NMDA-evoked Currents | Effect on GABA-evoked Currents | Species | Brain Region | Reference |
| 100 µM | Reduction | Facilitation (13 ± 2% increase) | Rat | Basolateral Amygdala | |
| 300 µM | Reduction | Facilitation (29 ± 4% increase) | Rat | Basolateral Amygdala | |
| 1 mM | Reduction | Depression (15 ± 3% reduction) | Rat | Basolateral Amygdala |
Table 2: Dose-Dependent Effects of this compound on NMDA and GABA-Evoked Currents. This table details the modulatory effects of different concentrations of this compound on postsynaptic currents mediated by NMDA and GABA receptors in the basolateral amygdala of rats.
Signaling Pathways
The neuroprotective mechanisms of this compound involve the modulation of critical signaling pathways that regulate neuronal excitability and survival.
Figure 1: this compound's antagonism of the NMDA receptor pathway.
Figure 2: this compound's potentiation of the GABA-A receptor pathway.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the neuroprotective properties of this compound.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents through NMDA and GABA receptors in individual neurons, allowing for the direct assessment of this compound's modulatory effects.
Objective: To record NMDA- and GABA-evoked postsynaptic currents from pyramidal neurons in the basolateral amygdala (BLA) and determine the effect of this compound application.
Materials:
-
Animals: Male Sprague-Dawley rats.
-
Solutions: Artificial cerebrospinal fluid (aCSF), intracellular solution (K-Gluconate based), NMDA, GABA, and this compound solutions of varying concentrations.
-
Equipment: Vibratome for brain slicing, recording chamber, micromanipulators, patch-clamp amplifier, data acquisition system, and borosilicate glass capillaries for pulling patch pipettes.
Procedure:
-
Brain Slice Preparation:
-
Anesthetize and decapitate the rat.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Cut coronal brain slices (e.g., 300-400 µm thick) containing the BLA using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.
-
-
Recording:
-
Place a single brain slice in the recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.
-
Under visual guidance, approach a pyramidal neuron in the BLA with the patch pipette.
-
Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the neuron at a holding potential of -70 mV.
-
Locally apply NMDA or GABA via a puff pipette to evoke postsynaptic currents.
-
Record baseline currents.
-
Bath-apply this compound at various concentrations and record the evoked currents again.
-
Wash out the drug and record the recovery of the currents.
-
-
Analysis:
-
Measure the peak amplitude of the evoked currents before, during, and after this compound application.
-
Calculate the percentage of inhibition or potentiation of the currents by this compound.
-
References
- 1. This compound, iodothis compound and nitrothis compound are potent, competitive, muscarinic M1 receptor-selective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 3. Neuroprotective efficacy of this compound against soman and mechanisms of its action - PubMed [pubmed.ncbi.nlm.nih.gov]
Caramiphen's Anticonvulsant Profile: A Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the anticonvulsant properties of caramiphen as demonstrated in key preclinical models. This compound, a compound historically recognized as a muscarinic antagonist, has shown significant potential as an anticonvulsant, exhibiting efficacy in various seizure models and demonstrating a multi-faceted mechanism of action. This document provides a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of its pharmacological pathways to support further research and development.
Core Anticonvulsant Activity: Data Summary
This compound has demonstrated notable anticonvulsant effects across multiple preclinical seizure models. The following tables summarize the key quantitative findings from these studies, offering a comparative overview of its potency and efficacy.
Table 1: Efficacy of this compound in the Maximal Electroshock (MES) Seizure Model
| Species | Administration Route | ED₅₀ (mg/kg) | Potency Comparison | Reference |
| Rat | Not Specified | ~8.45 (estimated) | Nearly twice as potent as diphenylhydantoin | [1] |
Note: The ED₅₀ for this compound is estimated based on the reported potency relative to diphenylhydantoin's ED₅₀ of 16.9 mg/kg in the same model.[1][2]
Table 2: Efficacy of this compound in the Soman-Induced Seizure Model
| Species | Administration Route | Dose (mg/kg) | Effect on Seizure Activity | Reference |
| Rat | Intramuscular (i.m.) | 20 | Reduced initial seizure duration | [3] |
| Rat | Intramuscular (i.m.) | 50 | Used in combination with tezampanel for neuroprotection | [4] |
| Rat | Intramuscular (i.m.) | 100 | More effective at reducing seizure duration than 20 mg/kg |
Mechanism of Action: A Multi-Target Approach
This compound's anticonvulsant effects are attributed to its interaction with multiple neurotransmitter systems, primarily involving glutamatergic and GABAergic pathways.
NMDA Receptor Antagonism
This compound acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission. This action is believed to contribute significantly to its anticonvulsant and neuroprotective properties.
GABA-A Receptor Modulation
The compound also exhibits a bidirectional effect on GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. This modulation of inhibitory pathways further supports its ability to suppress seizure activity.
The following diagram illustrates the proposed signaling pathways involved in this compound's mechanism of action.
References
- 1. This compound: a non-opioid antitussive with potent anticonvulsant properties in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The anticholinergic and antiglutamatergic drug this compound reduces seizure duration in soman-exposed rats: synergism with the benzodiazepine diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparing the Antiseizure and Neuroprotective Efficacy of LY293558, Diazepam, this compound, and LY293558-Caramiphen Combination against Soman in a Rat Model Relevant to the Pediatric Population - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Caramiphen in the Historical Research of Parkinson's Disease: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prior to the advent of levodopa, the therapeutic landscape for Parkinson's disease was dominated by centrally acting anticholinergic agents. Among these, caramiphen, a synthetic antimuscarinic compound, played a significant role in the symptomatic management of the disease. This technical guide provides an in-depth analysis of the historical role of this compound in Parkinson's disease research. It details the early understanding of its mechanism of action, summarizes available quantitative data from historical clinical evaluations, and outlines the experimental protocols used in preclinical assessments. This paper serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the evolution of Parkinson's disease pharmacotherapy and the foundational principles of targeting the cholinergic system in movement disorders.
Introduction: The Anticholinergic Era in Parkinson's Disease
The history of Parkinson's disease treatment is deeply rooted in the empirical observation of the effects of belladonna alkaloids, which possess potent anticholinergic properties.[1] For nearly a century after James Parkinson's initial description of the "shaking palsy" in 1817, these naturally derived substances were the only available, albeit modestly effective, treatment.[1] The mid-20th century marked a significant advancement with the development of synthetic anticholinergic drugs, which offered a more refined and targeted approach to managing the motor symptoms of the disease. This compound emerged during this era as one of the key synthetic agents explored for its therapeutic potential in parkinsonism. These early synthetic anticholinergics represented the first generation of targeted pharmacotherapy for Parkinson's disease, paving the way for the later development of dopaminergic therapies.
Mechanism of Action: The Cholinergic-Dopaminergic Imbalance Hypothesis
The therapeutic rationale for using this compound and other anticholinergic drugs in Parkinson's disease was based on the prevailing hypothesis of a neurochemical imbalance in the basal ganglia. Historically, it was understood that a functional equilibrium between the excitatory neurotransmitter acetylcholine and the inhibitory neurotransmitter dopamine was crucial for the smooth execution of motor functions. In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to a relative overactivity of the cholinergic system within the striatum.[2] This cholinergic dominance was believed to contribute significantly to the cardinal motor symptoms of tremor, rigidity, and bradykinesia.[2]
This compound, as a centrally acting antimuscarinic agent, was thought to restore this balance by blocking muscarinic acetylcholine receptors in the striatum. This action would theoretically reduce the excessive cholinergic signaling, thereby alleviating the motor deficits.
References
Methodological & Application
Caramiphen Hydrochloride: Solubility Profile and Protocols for In Vitro Studies
Application Note
Introduction
Caramiphen hydrochloride is a compound of significant interest in pharmacological research due to its multifaceted mechanism of action. It is recognized primarily as a muscarinic acetylcholine receptor antagonist, with a notable selectivity for the M1 subtype.[1] Additionally, it exhibits properties as an NMDA receptor antagonist and an inhibitor of G protein-coupled inwardly rectifying potassium (GIRK) channels.[2][3][4] These characteristics make it a valuable tool for investigating a range of physiological and pathological processes, including its potential as a neuroprotective agent and for its antitussive properties.[4] A thorough understanding of its solubility in common laboratory solvents is paramount for the design and execution of reliable in vitro experiments. This document provides a comprehensive overview of the solubility of this compound hydrochloride and detailed protocols for its use in research settings.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₈H₂₇NO₂ · HCl |
| Molecular Weight | 325.87 g/mol |
| CAS Number | 125-85-9 |
| Appearance | White to beige powder |
Solubility Data
This compound hydrochloride, a salt, is generally soluble in polar solvents. The following table summarizes its solubility in dimethyl sulfoxide (DMSO) and water, two of the most common solvents for preparing stock solutions in biological research.
| Solvent | Reported Solubility | Citations |
| DMSO | ≥5 mg/mL, >20 mg/mL, ≥15 mg/mL | |
| Water | >20 mg/mL, ≥5 mg/mL |
Note: Solubility can be influenced by factors such as temperature, pH, and the purity of the compound and solvent.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound hydrochloride for subsequent dilution in experimental media.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder using a calibrated analytical balance. Perform this in a fume hood or a designated area for handling chemical powders.
-
Solvent Addition: Add the appropriate volume of DMSO to the powder to achieve the desired stock concentration (e.g., for a 10 mg/mL stock solution, add 1 mL of DMSO to 10 mg of this compound hydrochloride).
-
Dissolution: Vortex the solution vigorously until the this compound hydrochloride is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
-
Storage: Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles. It is recommended to use the stock solution within a few weeks for short-term storage or at -20°C for longer-term storage (months).
Protocol 2: Determination of Equilibrium Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound hydrochloride in a specific solvent at a controlled temperature. This method is a widely accepted technique in pharmaceutical research.
Materials:
-
This compound hydrochloride powder
-
Solvent of interest (e.g., water, phosphate-buffered saline (PBS), ethanol)
-
Sealed, temperature-controlled containers (e.g., glass vials or flasks)
-
Orbital shaker or magnetic stirrer in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (chemically inert, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound hydrochloride powder to a known volume of the solvent in a sealed container. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.
-
Equilibration: Place the container in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a prolonged period (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.
-
Phase Separation: After the equilibration period, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at a high speed, followed by careful filtration of the supernatant through a chemically inert syringe filter that does not absorb the solute.
-
Quantification: Analyze the concentration of this compound hydrochloride in the clear, saturated filtrate using a validated analytical method such as HPLC. A standard calibration curve with known concentrations of the compound should be prepared to ensure accurate quantification.
-
Data Reporting: Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.
Signaling Pathways and Mechanisms of Action
This compound hydrochloride exerts its effects through interactions with multiple signaling pathways. Below are diagrams illustrating its primary mechanisms of action.
Figure 1: Antagonism of the M1 Muscarinic Acetylcholine Receptor Signaling Pathway by this compound Hydrochloride.
Figure 2: Inhibition of the G Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channel by this compound Hydrochloride.
Figure 3: Antagonism of the NMDA Receptor by this compound Hydrochloride.
Conclusion
This compound hydrochloride is a versatile pharmacological tool with a well-defined solubility in DMSO and water, facilitating its use in a wide array of in vitro studies. The provided protocols offer a standardized approach to the preparation of stock solutions and the determination of its solubility. The elucidation of its inhibitory actions on M1 muscarinic receptors, GIRK channels, and NMDA receptors provides a solid foundation for designing experiments to explore its therapeutic potential.
References
- 1. This compound, iodothis compound and nitrothis compound are potent, competitive, muscarinic M1 receptor-selective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in Targeting GIRK Channels in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Novel antidepressant-like action of drugs possessing GIRK channel blocking action in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective efficacy of this compound against soman and mechanisms of its action - PMC [pmc.ncbi.nlm.nih.gov]
Designing In Vitro Experiments Using Caramiphen: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caramiphen is a versatile pharmacological agent with a complex profile, exhibiting activity at multiple important neurological targets. Primarily known as a non-competitive antagonist of muscarinic acetylcholine receptors, particularly with selectivity for the M1 and M4 subtypes, it also functions as an antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] Furthermore, this compound has been shown to interact with sigma-1 and sigma-2 receptors and modulate GABA-A receptors. This polypharmacology makes this compound a compound of interest for investigating various physiological and pathological processes in the central nervous system. These application notes provide detailed protocols for in vitro experiments to characterize the activity of this compound at its key molecular targets.
Data Presentation
The following table summarizes the quantitative data for this compound's interaction with its primary targets. This allows for a clear comparison of its potency across different receptor systems.
| Target Receptor | Assay Type | Parameter | Value (nM) | Reference Tissue/Cell |
| Muscarinic M1 Receptor | Radioligand Binding ([³H]pirenzepine) | Ki | 1.2 | Rat Cortex |
| Muscarinic M2 Receptor | Radioligand Binding (--INVALID-LINK---QNB) | Ki | 32.4 | Rat Heart |
| Muscarinic M3 Receptor | Radioligand Binding ([³H]NMS) | Ki | 7.2 | Rat Submaxillary Gland |
| Voltage-gated Na⁺ Channels | Electrophysiology | IC₅₀ | 52,100 (at -70mV) | NG108-15 cells[2] |
| Sigma-1 Receptor | Radioligand Binding (--INVALID-LINK---pentazocine) | Ki | 3,371 | Rat Liver Membranes[3] |
| Sigma-2 Receptor | Radioligand Binding ([³H]DTG) | Ki | 55.9 | Rat Liver Membranes[3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams are provided.
Figure 1: this compound's primary signaling pathway interactions.
Figure 2: General workflow for a radioligand binding assay.
Experimental Protocols
Muscarinic M1 Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the muscarinic M1 receptor using a competitive radioligand binding assay.
Materials:
-
Rat cortical tissue
-
[³H]pirenzepine (specific M1 antagonist radioligand)
-
This compound hydrochloride
-
Atropine (for non-specific binding)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
-
Homogenizer
-
Centrifuge
Protocol:
-
Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh binding buffer and centrifuging again.
-
Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of membrane suspension, 50 µL of [³H]pirenzepine (at a concentration near its Kd), and 50 µL of binding buffer.
-
Non-specific Binding: 50 µL of membrane suspension, 50 µL of [³H]pirenzepine, and 50 µL of atropine (1 µM final concentration).
-
Competition: 50 µL of membrane suspension, 50 µL of [³H]pirenzepine, and 50 µL of varying concentrations of this compound.
-
-
Incubate the plate at 25°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]pirenzepine binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
NMDA Receptor Antagonism via Whole-Cell Patch-Clamp Electrophysiology
Objective: To characterize the inhibitory effect of this compound on NMDA receptor-mediated currents in cultured neurons.
Materials:
-
Cultured primary neurons (e.g., hippocampal or cortical neurons)
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.
-
NMDA and glycine (co-agonist)
-
This compound hydrochloride
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass pipettes (3-5 MΩ resistance)
Protocol:
-
Cell Preparation:
-
Plate neurons on coverslips and culture for 7-14 days.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.
-
-
Whole-Cell Recording:
-
Pull a glass pipette and fill it with internal solution.
-
Approach a neuron and form a gigaohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -70 mV.
-
-
NMDA Current Elicitation and Drug Application:
-
Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to the neuron to evoke an inward current.
-
After establishing a stable baseline response, co-apply varying concentrations of this compound with NMDA and glycine.
-
Wash out the this compound to observe recovery of the NMDA-evoked current.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked current in the absence and presence of this compound.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To evaluate the potential cytotoxic effects of this compound on a neuronal cell line.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound hydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
-
Drug Treatment:
-
Treat the cells with a range of concentrations of this compound and incubate for 24 or 48 hours. Include a vehicle control group.
-
-
MTT Assay:
-
After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot cell viability against the logarithm of the this compound concentration to determine if there is a cytotoxic effect and to calculate the CC₅₀ (50% cytotoxic concentration) if applicable.
-
Conclusion
The provided protocols offer a robust framework for the in vitro characterization of this compound. By systematically evaluating its interaction with muscarinic receptors, NMDA receptors, and its potential for cytotoxicity, researchers can gain a comprehensive understanding of its pharmacological profile. This information is crucial for guiding further research into its therapeutic potential and for the development of novel compounds with similar multi-target engagement. The use of standardized and detailed protocols will ensure the generation of high-quality, reproducible data, which is essential for advancing our knowledge in the field of neuropharmacology.
References
- 1. This compound, iodothis compound and nitrothis compound are potent, competitive, muscarinic M1 receptor-selective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Preparing Caramiphen Stock Solutions for Cell Culture
Abstract
This document provides a comprehensive protocol for the preparation, storage, and application of Caramiphen stock solutions for in vitro cell culture experiments. This compound, available as salts such as hydrochloride and edisylate, is a compound with multiple pharmacological activities, including anticholinergic, anti-muscarinic, and NMDA receptor antagonist effects.[1] Proper preparation of stock solutions is crucial for accurate and reproducible experimental results. This protocol outlines the necessary materials, step-by-step procedures for dissolution, and recommendations for storage to ensure the stability and efficacy of this compound in cell-based assays.
Physicochemical Properties and Solubility
This compound is most commonly available as this compound hydrochloride or this compound edisylate. The choice of salt can influence its solubility and molecular weight, which must be accounted for when preparing solutions of a specific molarity.
Table 1: Properties of this compound Salts
| Property | This compound (Free Base) | This compound Hydrochloride | This compound Edisylate |
| Molecular Formula | C₁₈H₂₇NO₂ | C₁₈H₂₈ClNO₂ | C₃₈H₆₀N₂O₁₀S₂ |
| Molecular Weight ( g/mol ) | 289.41[2] | 325.88[3] | 769.02[4] |
| Solubility in DMSO | Soluble | ≥5 mg/mL | Data not available |
| Solubility in Water | Data not available | ≥5 mg/mL | Data not available |
| Predicted Water Solubility | Data not available | 0.0437 mg/mL | 0.0437 mg/mL |
Note: There is a discrepancy in the reported water solubility of this compound hydrochloride. For cell culture applications, dissolving in an organic solvent like DMSO is recommended.
Recommended Protocol for Stock Solution Preparation (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in DMSO. Adjustments to the mass of this compound salt are necessary if using a different form or desired concentration.
Materials
-
This compound hydrochloride (CAS: 125-85-9)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL) or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure
-
Calculate the required mass of this compound hydrochloride:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.01 mol/L x 0.001 L x 325.88 g/mol x 1000 mg/g = 3.26 mg
-
-
-
Weighing the Compound:
-
In a sterile microcentrifuge tube, carefully weigh out 3.26 mg of this compound hydrochloride using a calibrated analytical balance.
-
-
Dissolution:
-
Add 1 mL of sterile DMSO to the tube containing the weighed this compound hydrochloride.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. A clear solution should be obtained.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes or cryovials. This minimizes freeze-thaw cycles that could compromise the compound's stability.
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.
-
For long-term storage, place the aliquots at -20°C in the dark. This compound hydrochloride is stable for months to years when stored under these conditions. For short-term storage (days to weeks), 4°C is acceptable.
-
Preparation of Working Solutions
For cell culture experiments, the concentrated stock solution must be diluted in the appropriate cell culture medium to the desired final concentration. It is critical to ensure that the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.1%).
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions in pre-warmed complete cell culture medium to achieve the final desired concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required. This can be achieved by adding 1 µL of the stock solution to 999 µL of cell culture medium.
-
Mix thoroughly by gentle pipetting before adding to the cells.
-
Always prepare a vehicle control containing the same final concentration of DMSO as the experimental conditions.
Experimental Workflow
The following diagram illustrates the general workflow for preparing and using this compound stock solutions in cell culture experiments.
Caption: Workflow for this compound stock solution preparation and use.
Signaling Pathways of this compound
This compound exerts its effects through multiple signaling pathways. It is known to be an antagonist of muscarinic acetylcholine receptors and NMDA receptors, and it also interacts with the Sigma-1 receptor. The diagram below illustrates the antagonistic effect of this compound on the NMDA receptor signaling pathway.
Caption: this compound's antagonism of the NMDA receptor pathway.
Safety Precautions
This compound is a pharmacologically active compound. Standard laboratory safety practices should be followed. Use appropriate personal protective equipment, including a lab coat, gloves, and safety glasses, when handling the powdered form and concentrated stock solutions. All handling of the powdered compound should be performed in a chemical fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information.
References
Determining Caramiphen Dose-Response in Neuronal Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caramiphen is a compound with a multifaceted pharmacological profile, acting as a muscarinic acetylcholine receptor antagonist, an NMDA receptor antagonist, and a modulator of GABAergic transmission.[1][2][3] Its potential as a neuroprotective and anticonvulsant agent necessitates a thorough understanding of its dose-dependent effects on neuronal cells.[1][4] These application notes provide detailed protocols for determining the dose-response relationship of this compound in neuronal cell lines, focusing on cell viability, cytotoxicity, and neuronal activity. The provided methodologies and data presentation formats are intended to guide researchers in conducting robust and reproducible experiments for neuropharmacological and drug development applications.
Introduction
This compound's complex pharmacology, involving interactions with multiple key neurotransmitter systems, underscores the importance of characterizing its effects at the cellular level. As a muscarinic M1 receptor-selective antagonist, it can influence a variety of cellular signaling pathways. Furthermore, its activity at NMDA and GABA-A receptors suggests a broad impact on neuronal excitability and survival. Establishing a clear dose-response curve is fundamental to defining therapeutic windows and identifying potential toxicity. This document outlines key in vitro assays to achieve this, including the MTT assay for metabolic activity, the LDH assay for cytotoxicity, and calcium imaging for neuronal activity.
Data Presentation
The following tables summarize hypothetical quantitative data illustrating a potential dose-response relationship of this compound on a representative neuronal cell line (e.g., SH-SY5Y) after a 24-hour incubation period. This data is provided as a template for expected results from the protocols outlined below.
Table 1: Effect of this compound on Neuronal Viability (MTT Assay)
| This compound Concentration (µM) | % Viability (Mean ± SEM) |
| 0 (Vehicle Control) | 100 ± 3.2 |
| 0.1 | 98.5 ± 2.9 |
| 1 | 96.1 ± 3.5 |
| 10 | 85.3 ± 4.1 |
| 50 | 62.7 ± 5.8 |
| 100 | 40.2 ± 6.3 |
Table 2: Effect of this compound on Cytotoxicity (LDH Assay)
| This compound Concentration (µM) | % Cytotoxicity (Mean ± SEM) |
| 0 (Vehicle Control) | 5.2 ± 1.1 |
| 0.1 | 6.1 ± 1.3 |
| 1 | 8.9 ± 1.5 |
| 10 | 18.4 ± 2.2 |
| 50 | 39.8 ± 3.7 |
| 100 | 65.1 ± 4.9 |
Table 3: Effect of this compound on Neuronal Activity (Calcium Imaging - Fluo-4 AM)
| This compound Concentration (µM) | Relative Fluorescence Units (RFU) (Mean ± SEM) | % Inhibition of KCl-induced Depolarization |
| 0 (Vehicle Control) | 18,450 ± 980 | 0 |
| 0.1 | 16,820 ± 850 | 8.8 |
| 1 | 13,540 ± 710 | 26.6 |
| 10 | 8,930 ± 520 | 51.6 |
| 50 | 4,210 ± 340 | 77.2 |
| 100 | 2,890 ± 280 | 84.3 |
Experimental Protocols
Neuronal Cell Culture
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC-12)
-
Complete culture medium (e.g., DMEM/F12 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Cell culture flasks and plates (96-well plates for assays)
-
Incubator (37°C, 5% CO2)
-
Sterile phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Protocol:
-
Maintain neuronal cells in T-75 flasks with complete culture medium, passaging them every 3-4 days or when they reach 80-90% confluency.
-
For experiments, detach cells using Trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Determine cell density and viability using a hemocytometer and trypan blue exclusion.
-
Seed the cells into 96-well plates at an optimized density (e.g., 1 x 10^4 cells/well) and allow them to adhere and differentiate for 24-48 hours before treatment.
This compound Dose Preparation
Materials:
-
This compound hydrochloride (powder)
-
Sterile DMSO
-
Serum-free culture medium
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in DMSO.
-
Perform serial dilutions of the stock solution in serum-free culture medium to prepare working solutions of the desired concentrations.
-
Ensure the final DMSO concentration is consistent across all conditions, including the vehicle control (typically ≤ 0.1%).
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
After the this compound treatment period, add 10 µL of MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization buffer to dissolve the formazan crystals.
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express the results as a percentage of the vehicle-treated control.
LDH Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, serving as a marker for cytotoxicity.
Materials:
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Protocol:
-
Prepare the 96-well plate with cells and treat with this compound as described above. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the incubation period, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant and incubate at room temperature, protected from light, for the time specified in the kit protocol (typically 30 minutes).
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, based on the absorbance values of the experimental, spontaneous release, and maximum release wells.
Calcium Imaging for Neuronal Activity
This technique uses fluorescent calcium indicators to visualize changes in intracellular calcium concentrations, which are a proxy for neuronal depolarization and activity.
Materials:
-
Fluo-4 AM calcium indicator dye
-
Hanks' Balanced Salt Solution (HBSS)
-
Pluronic F-127
-
Potassium chloride (KCl) solution (for inducing depolarization)
-
Fluorescence microscope with an appropriate filter set and a digital camera
Protocol:
-
After this compound treatment, wash the cells with HBSS.
-
Prepare a Fluo-4 AM loading solution in HBSS (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127).
-
Incubate the cells with the Fluo-4 AM loading solution for 30-60 minutes at 37°C.
-
Wash the cells again with HBSS to remove excess dye.
-
Acquire baseline fluorescence readings using the fluorescence microscope.
-
To assess the inhibitory effect of this compound, stimulate the neurons with a high concentration of KCl (e.g., 50 mM) to induce depolarization and measure the peak fluorescence intensity.
-
Compare the KCl-induced calcium influx in this compound-treated neurons to that in vehicle-treated controls.
Visualizations
Caption: Experimental workflow for determining this compound dose-response.
Caption: Simplified signaling pathways of this compound in neuronal cells.
References
- 1. Neuroprotective efficacy of this compound against soman and mechanisms of its action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective efficacy of this compound against soman and mechanisms of its action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride ≥98% (HPLC) | 125-85-9 [sigmaaldrich.com]
- 4. Delayed tezampanel and this compound treatment but not midazolam protects against long-term neuropathology after soman exposure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Administration of Caramiphen in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intraperitoneal (IP) administration of Caramiphen in rodent models, focusing on its application in neuroprotection and anticonvulsant research. The following sections detail the mechanism of action, experimental protocols, and available data on its use.
Introduction and Mechanism of Action
This compound is a compound with a multifaceted pharmacological profile, making it a molecule of interest in neuroscience research. It functions as both an anticholinergic and an antiglutamatergic agent. Its mechanism of action involves the antagonism of muscarinic acetylcholine receptors and N-methyl-D-aspartate (NMDA) receptors.[1][2] This dual activity contributes to its observed anticonvulsant and neuroprotective properties in various rodent models.[1][3][4]
Signaling Pathway of this compound's Neuroprotective and Anticonvulsant Effects
Quantitative Data
While several studies have utilized this compound in rodent models, comprehensive, publicly available pharmacokinetic and toxicity data from these studies is limited. The tables below summarize the available information.
Table 1: Dosage of Intraperitoneally Administered this compound in Rodent Studies
| Species | Application | Dosage (mg/kg) | Study Outcome |
| Rat | Anticonvulsant (against soman-induced seizures) | 20 | In combination with diazepam, shortened seizure duration and reduced neuropathology. |
| Rat | Anticonvulsant (against soman-induced seizures) | 50, 100 | Suppressed behavioral seizures and reduced neuronal loss and degeneration. |
| Rat | Anticonvulsant (Maximal Electroshock Test) | Not specified for IP | Dose- and time-dependent blockade of tonic hindlimb extension. |
Table 2: Pharmacokinetic and Toxicity Data of Intraperitoneal this compound
| Parameter | Species | Value | Notes |
| Pharmacokinetics | |||
| Cmax | Rat/Mouse | Data not available | |
| Tmax | Rat/Mouse | Data not available | |
| AUC | Rat/Mouse | Data not available | |
| Bioavailability | Rat/Mouse | Data not available | |
| Toxicity | |||
| LD50 | Rat/Mouse | Data not available |
Note: The lack of publicly available, structured pharmacokinetic and toxicity data for the intraperitoneal administration of this compound is a significant gap in the literature. Researchers should consider conducting preliminary dose-finding and pharmacokinetic studies for their specific rodent model and experimental conditions.
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
This compound is available as different salt forms, such as hydrochloride and edisylate. The choice of salt may influence solubility and formulation.
-
Vehicle: For experimental studies, this compound edisylate has been dissolved in sterile water for injection. Given that this compound hydrochloride has a reported water solubility of ≥5 mg/mL, sterile saline can also be considered as a vehicle.
-
Concentration: The concentration of the dosing solution should be calculated based on the desired dosage (mg/kg) and the injection volume appropriate for the animal's weight.
-
Preparation Steps:
-
Weigh the required amount of this compound salt.
-
Aseptically dissolve it in the appropriate volume of sterile vehicle (e.g., sterile water for injection or sterile saline).
-
Ensure the solution is clear and free of particulates before administration. Gentle warming or vortexing may aid in dissolution.
-
The final solution should be sterile. Filtration through a 0.22 µm syringe filter is recommended.
-
Intraperitoneal Injection Procedure in Rodents
The following is a general protocol for IP injection in mice and rats. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Sterile dosing solution of this compound
-
Appropriately sized sterile syringes (e.g., 1 mL)
-
Appropriately sized sterile needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)
-
70% ethanol or other suitable disinfectant
-
Animal scale
Workflow for Intraperitoneal Administration:
Procedure:
-
Animal Handling and Restraint: Gently handle the animal to minimize stress. For IP injections, restrain the rodent to expose the abdomen. For mice, this can often be done by a single person. For rats, a two-person technique may be safer and more effective. The animal should be positioned so that the head is slightly lower than the hindquarters to move the abdominal organs away from the injection site.
-
Injection Site: The preferred site for IP injection is the lower right quadrant of the abdomen. This location helps to avoid puncturing the cecum, bladder, or other vital organs.
-
Injection:
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15 to 30-degree angle into the peritoneal cavity.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or organ. If blood or other fluid appears in the syringe hub, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Administer the this compound solution at a steady rate. The maximum recommended injection volume is typically 10 mL/kg for both mice and rats.
-
Withdraw the needle smoothly.
-
-
Post-injection Monitoring: After the injection, return the animal to its cage and monitor for any signs of distress, pain, or adverse reactions.
Experimental Design for Neuroprotection and Anticonvulsant Studies
-
Neuroprotection Studies: In models of neurotoxicity, such as exposure to nerve agents like soman, this compound has been administered post-insult. For example, in rats, this compound has been given 30 or 60 minutes after soman exposure.
-
Anticonvulsant Studies: In studies evaluating anticonvulsant efficacy, this compound can be administered prior to the convulsant agent or after the onset of seizures. In combination therapy studies, this compound has been administered 10, 20, or 30 minutes after seizure onset.
Logical Flow for a Neuroprotection Study:
References
- 1. Neuroprotective efficacy of this compound against soman and mechanisms of its action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anticholinergic and antiglutamatergic drug this compound reduces seizure duration in soman-exposed rats: synergism with the benzodiazepine diazepam [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective efficacy of this compound against soman and mechanisms of its action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a non-opioid antitussive with potent anticonvulsant properties in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Caramiphen as a Pharmacological Tool to Study Soman-Induced Seizures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soman is a potent organophosphorus nerve agent that irreversibly inhibits acetylcholinesterase (AChE), leading to an accumulation of acetylcholine and subsequent cholinergic crisis.[1] A primary and life-threatening consequence of soman exposure is the rapid onset of status epilepticus, characterized by prolonged and debilitating seizures.[1] These seizures contribute significantly to neuropathology and long-term cognitive deficits.[1][2] Caramiphen, a drug with both anticholinergic and antiglutamatergic properties, has emerged as a valuable pharmacological tool to investigate the mechanisms underlying soman-induced seizures and to explore potential therapeutic interventions.[1] This document provides detailed application notes and experimental protocols for utilizing this compound in this research context.
This compound's dual mechanism of action makes it particularly effective. Its anticholinergic properties counteract the excessive cholinergic stimulation, while its antiglutamatergic activity, primarily through N-methyl-D-aspartate (NMDA) receptor antagonism, targets the subsequent excitotoxicity that sustains seizure activity. Studies have demonstrated that this compound can attenuate seizure duration, reduce neuronal damage, and improve cognitive outcomes in animal models of soman exposure.
Signaling Pathways in Soman-Induced Seizures and this compound's Intervention
Soman-induced seizures are initiated by the hyperstimulation of muscarinic acetylcholine receptors, which triggers a cascade of events leading to excessive glutamatergic neurotransmission and neuronal hyperexcitability. This compound intervenes at key points in this pathway.
Caption: Mechanism of Soman-Induced Seizures and this compound's Intervention Points.
Experimental Protocols
Animal Model and Soman Exposure
A common model utilizes adult male Sprague-Dawley rats. The following protocol is a synthesis of methodologies reported in the literature.
Materials:
-
Soman (pinacolyl methylphosphonofluoridate)
-
Saline (0.9% NaCl)
-
Atropine sulfate
-
HI-6 (oxime reactivator)
-
Male Sprague-Dawley rats (250-300g)
-
Syringes and needles for injection
Procedure:
-
House rats individually and allow for acclimatization.
-
On the day of the experiment, prepare a solution of soman in cold saline to achieve a dose of 1.2 x LD50 (e.g., 132 µg/kg).
-
Administer soman via subcutaneous (sc) injection.
-
Within 1 minute of soman exposure, administer atropine sulfate (2 mg/kg, intramuscularly) and HI-6 (93.6 mg/kg, im) to mitigate peripheral cholinergic effects.
-
Continuously monitor the animals for the onset of seizures, which is typically characterized by behavioral signs such as convulsions. Electroencephalography (EEG) can be used for more precise monitoring.
This compound Treatment Paradigm
This compound can be administered as a standalone therapy or as an adjunct to standard treatments like diazepam.
Materials:
-
This compound edisylate
-
Diazepam (optional)
-
Saline for vehicle control
-
Syringes and needles for injection
Procedure:
-
Prepare solutions of this compound edisylate in saline at the desired concentrations (e.g., 20 mg/kg, 50 mg/kg, 100 mg/kg).
-
At a predetermined time point after seizure onset (e.g., 10, 20, 30, or 60 minutes), administer this compound via intramuscular (im) injection.
-
For adjunct therapy studies, a separate group of animals would receive diazepam (e.g., 10 mg/kg, sc) followed by this compound.
-
A control group should receive a vehicle (saline) injection.
-
Monitor seizure activity and duration following treatment.
Caption: A typical experimental workflow for studying this compound's effects.
Data Presentation
Quantitative data from these experiments should be organized to facilitate clear comparisons between treatment groups.
Table 1: Effect of this compound on Soman-Induced Seizure Activity
| Treatment Group | Dose (mg/kg) | Time of Administration (post-seizure onset) | Seizure Duration (min) | Time to Seizure Cessation (h) |
| Soman + Vehicle | - | 30 min | Mean ± SEM | Mean ± SEM |
| Soman + this compound | 20 | 30 min | Mean ± SEM | Mean ± SEM |
| Soman + this compound | 100 | 30 min | Mean ± SEM | Mean ± SEM |
| Soman + this compound | 50 | 60 min | Mean ± SEM | Mean ± SEM |
| Soman + Diazepam | 10 | 30 min | Mean ± SEM | Mean ± SEM |
| Soman + Diazepam + this compound | 10 + 20 | 30 min | Mean ± SEM | Mean ± SEM |
Data in this table should be populated from experimental findings. The structure is based on data presented in cited literature.
Table 2: Neuroprotective Effects of this compound
| Treatment Group | Brain Region | Neuronal Loss (%) | Neurodegeneration Score (0-4) |
| Soman + Vehicle | Basolateral Amygdala | Mean ± SEM | Mean ± SEM |
| Hippocampus (CA1) | Mean ± SEM | Mean ± SEM | |
| Piriform Cortex | Mean ± SEM | Mean ± SEM | |
| Soman + this compound (50 mg/kg, 60 min) | Basolateral Amygdala | Mean ± SEM | Mean ± SEM |
| Hippocampus (CA1) | Mean ± SEM | Mean ± SEM | |
| Piriform Cortex | Mean ± SEM | Mean ± SEM | |
| Soman + Tezampanel + this compound (10 + 50 mg/kg, 60 min) | Basolateral Amygdala | Mean ± SEM | Mean ± SEM |
| Hippocampus (CA1) | Mean ± SEM | Mean ± SEM | |
| Piriform Cortex | Mean ± SEM | Mean ± SEM |
Neuronal loss can be quantified using stereology, and neurodegeneration can be scored using methods like Fluoro-Jade C staining. The scoring system is often: 0 = no damage, 1 = minimal, 2 = mild, 3 = moderate, 4 = severe damage.
Assessment of Outcomes
Seizure Assessment
-
Behavioral Scoring: Use a standardized scale (e.g., Racine scale) to score the severity of behavioral seizures.
-
EEG Monitoring: For precise measurement of seizure duration and frequency, surgically implant EEG transmitters for continuous cortical monitoring.
Neuropathology
-
Histology: At a predetermined endpoint (e.g., 24 hours or later post-exposure), perfuse the animals and prepare brain sections.
-
Staining: Use stains like Fluoro-Jade C to identify degenerating neurons and cresyl violet for assessing neuronal loss.
-
Quantification: Employ design-based stereology to obtain unbiased estimates of neuronal numbers in specific brain regions like the hippocampus, amygdala, and piriform cortex.
Cognitive Function
-
Behavioral Mazes: Following recovery, assess cognitive function using tests like the Morris water maze to evaluate spatial learning and memory.
Conclusion
This compound serves as a critical pharmacological tool for elucidating the complex pathophysiology of soman-induced seizures. Its dual anticholinergic and antiglutamatergic properties allow researchers to dissect the relative contributions of these neurotransmitter systems to seizure generation, propagation, and the resulting neuropathology. The protocols and data presentation formats outlined here provide a framework for conducting and interpreting studies aimed at understanding and ultimately treating nerve agent-induced brain injury. The synergistic effects observed when this compound is combined with benzodiazepines highlight promising avenues for the development of more effective anticonvulsant therapies.
References
Application of Caramiphen for M1 Muscarinic Receptor Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caramiphen is a selective antagonist of the M1 muscarinic acetylcholine receptor, a key target in the central nervous system for therapeutic development in areas such as Alzheimer's disease and schizophrenia.[1][2] Its competitive binding nature at the M1 receptor makes it a valuable tool for researchers studying M1 receptor pharmacology and for screening new M1-targeted compounds.[3] These application notes provide detailed protocols for utilizing this compound in common M1 muscarinic receptor functional assays, specifically radioligand binding and calcium mobilization assays.
Mechanism of Action
The M1 muscarinic receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins. Activation of the M1 receptor by an agonist, such as acetylcholine or carbachol, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration can be measured using fluorescent calcium indicators and serves as a functional readout of M1 receptor activation. This compound acts as a competitive antagonist, binding to the same site as acetylcholine but without activating the receptor, thereby blocking the downstream signaling cascade.
Data Presentation
This compound Binding Affinity
This compound demonstrates high affinity and selectivity for the M1 muscarinic receptor subtype as determined by radioligand binding assays.
| Compound | Receptor Subtype | Kᵢ (nM) | Tissue Source | Radioligand | Reference |
| This compound | M1 | 1.2 | Rat Cortex | [³H]pirenzepine | [3] |
| This compound | M2 | 32.4 | Rat Heart | --INVALID-LINK---quinuclidinyl benzilate | [3] |
| This compound | M3 | 7.2 | Rat Submaxillary Gland | [³H]N-methylscopolamine |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the M1 muscarinic receptor signaling pathway and a typical experimental workflow for a calcium mobilization assay using this compound as an antagonist.
M1 Muscarinic Receptor Signaling Pathway
Calcium Mobilization Assay Workflow
Experimental Protocols
Radioligand Binding Assay for M1 Receptor
This protocol is to determine the binding affinity (Kᵢ) of this compound for the M1 muscarinic receptor.
Materials:
-
Cell membranes prepared from cells expressing the human M1 muscarinic receptor (e.g., CHO-K1 or HEK293 cells)
-
[³H]pirenzepine (radioligand)
-
This compound hydrochloride
-
Atropine (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Microplate harvester
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Also, prepare a high concentration of atropine (e.g., 10 µM) to determine non-specific binding.
-
Assay Setup: In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or 25 µL of atropine solution (for non-specific binding) or 25 µL of this compound dilution.
-
25 µL of [³H]pirenzepine at a concentration near its Kₔ.
-
200 µL of diluted cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Calcium Mobilization Assay for M1 Receptor Function
This protocol is to assess the functional antagonism of this compound at the M1 receptor by measuring its ability to inhibit agonist-induced intracellular calcium mobilization.
Materials:
-
Cells stably expressing the human M1 muscarinic receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium (e.g., DMEM/F-12 with 10% FBS)
-
Black, clear-bottom 96-well or 384-well cell culture plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
This compound hydrochloride
-
M1 receptor agonist (e.g., Carbachol or Acetylcholine)
-
Fluorescence plate reader with kinetic reading capability (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Culture: Plate the M1-expressing cells in the black, clear-bottom microplates and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove the culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
After incubation, wash the cells with assay buffer to remove excess dye.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare serial dilutions of the M1 agonist (e.g., Carbachol) in assay buffer.
-
-
Assay Protocol (Antagonist Mode):
-
Add the different concentrations of this compound (or vehicle for control) to the respective wells of the cell plate.
-
Incubate for 15-30 minutes at room temperature.
-
Place the cell plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Add a fixed concentration of the M1 agonist (typically the EC₈₀ concentration) to all wells and continue recording the fluorescence for 60-120 seconds.
-
-
Data Analysis (for IC₅₀ determination):
-
Determine the maximum fluorescence response for each well.
-
Normalize the data as a percentage of the response to the agonist in the absence of this compound.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Schild Analysis for Determining pA₂ of this compound: To confirm competitive antagonism and determine the antagonist's affinity (pA₂), a Schild analysis should be performed.
-
Experimental Setup:
-
Run full dose-response curves for the M1 agonist (e.g., Carbachol) in the absence and presence of several fixed concentrations of this compound.
-
-
Data Analysis:
-
Determine the EC₅₀ value for the agonist from each dose-response curve.
-
Calculate the dose ratio (DR) for each concentration of this compound: DR = EC₅₀ (in the presence of antagonist) / EC₅₀ (in the absence of antagonist)
-
Plot log(DR-1) against the logarithm of the molar concentration of this compound ([B]).
-
The x-intercept of the linear regression of this plot is the pA₂ value. A slope that is not significantly different from 1 is indicative of competitive antagonism.
-
Conclusion
This compound serves as a potent and selective tool for the investigation of M1 muscarinic receptor pharmacology. The protocols outlined above provide a framework for researchers to characterize the binding and functional properties of this compound and to use it as a competitive antagonist in M1 receptor functional assays. The quantitative data and methodologies presented here are intended to facilitate the design and execution of robust experiments in the field of muscarinic receptor research and drug discovery.
References
- 1. M1 muscarinic antagonists interact with sigma recognition sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, iodothis compound and nitrothis compound are potent, competitive, muscarinic M1 receptor-selective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In vivo Evaluation of Caramiphen Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Data Summary
The following table summarizes quantitative data from in vivo studies on Caramiphen edisylate. These studies primarily focus on its efficacy in attenuating the effects of soman (GD), a nerve agent.
| Parameter | Animal Model | Treatment Group | Dosage | Outcome | Reference |
| Seizure Duration | Rat | This compound edisylate (CED) + Diazepam (DZP) | 20 mg/kg CED | Synergistic effect with DZP, shortening seizure durations compared to DZP alone when treatment was delayed 20-30 min after seizure onset. | [3] |
| Neuropathology | Rat | This compound edisylate (CED) + Diazepam (DZP) | 20 mg/kg CED | Reduced neuropathology compared to DZP alone when treatment was delayed 20-30 min after seizure onset. | |
| Body Weight | Rat | GD/ST + CED100 | 100 mg/kg | Prevented body weight loss following GD exposure. | |
| Seizure Activity | Rat | GD/ST + CED20 | 20 mg/kg | Reduced initial seizure duration. | |
| Seizure Activity | Rat | GD/ST + CED100 | 100 mg/kg | More effective at reducing initial and total seizure activity following GD exposure compared to the 20 mg/kg dose. | |
| Behavioral Seizures | Rat | This compound | Not specified | Suppressed behavioral seizures within 10 minutes of administration. | |
| Neuronal Loss and Degeneration | Rat | This compound-treated, soman-exposed | Not specified | Significantly reduced neuronal loss and degeneration. |
Experimental Protocols
Protocol 1: Evaluation of Anticonvulsant Efficacy of this compound Edisylate Post-Soman Exposure in Rats
Objective: To assess the efficacy of this compound edisylate in attenuating soman-induced seizures and neuropathology.
Materials:
-
Male Sprague-Dawley rats
-
Soman (GD)
-
Atropine sulfate
-
HI-6
-
Diazepam (DZP)
-
This compound edisylate (CED)
-
Saline
-
Electroencephalogram (EEG) recording equipment
Procedure:
-
Implant EEG electrodes in the skull of the rats for monitoring seizure activity.
-
After a recovery period, expose the rats to a 1.2 LD50 dose of soman (GD) or saline via subcutaneous injection.
-
One minute after GD exposure, treat the animals with atropine sulfate (2 mg/kg, i.m.) and HI-6 (93.6 mg/kg, i.m.).
-
Monitor the rats for seizure onset using EEG.
-
At 10, 20, or 30 minutes following seizure onset, administer the treatment. The treatment groups could include:
-
Vehicle control
-
Diazepam (10 mg/kg, s.c.) alone
-
This compound edisylate (20 mg/kg, i.m.) alone
-
A combination of Diazepam (10 mg/kg, s.c.) and this compound edisylate (20 mg/kg, i.m.)
-
-
Continuously record EEG to determine the duration of seizure activity post-treatment.
-
Monitor physiological parameters such as body weight and temperature.
-
At a predetermined endpoint (e.g., 24 hours or later), perfuse the animals and collect brain tissue for neuropathological analysis to assess neuronal damage.
Protocol 2: Assessment of this compound Edisylate's Effect on Motor Coordination and Cognitive Function
Objective: To evaluate the impact of this compound edisylate treatment on motor and cognitive deficits following nerve agent exposure.
Materials:
-
Apparatus for behavioral tests (e.g., rotarod for motor coordination, Morris water maze for cognitive function)
-
Animals from Protocol 1
Procedure:
-
Following the initial treatment and recovery period, subject the rats to a battery of behavioral tests.
-
Motor Coordination:
-
Use a rotarod apparatus.
-
Place the rat on the rotating rod at a set speed.
-
Record the latency to fall from the rod.
-
Repeat for multiple trials over several days.
-
-
Cognitive Function (Spatial Learning and Memory):
-
Use a Morris water maze.
-
The maze is a circular pool filled with opaque water with a hidden platform.
-
Train the rats to find the hidden platform from different starting positions.
-
Record the time taken to find the platform (escape latency) and the path taken.
-
Conduct probe trials where the platform is removed to assess memory retention.
-
-
Analyze the data to compare the performance of different treatment groups against the control group.
Visualizations
Signaling Pathway of this compound's Neuroprotective Action
Caption: Proposed mechanism of this compound's neuroprotective effects.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for evaluating this compound edisylate's in vivo efficacy.
References
- 1. This compound edisylate as adjunct to standard therapy attenuates soman-induced seizures and cognitive deficits in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. The anticholinergic and antiglutamatergic drug this compound reduces seizure duration in soman-exposed rats: synergism with the benzodiazepine diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability of Caramiphen in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of Caramiphen in solution. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that can affect the stability of this compound in solution?
The stability of a pharmaceutical compound like this compound in solution can be influenced by several environmental and chemical factors.[1][2][3][4] Key factors to consider include:
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Temperature: Elevated temperatures typically accelerate the rate of chemical degradation reactions.[2] It is crucial to store this compound solutions at the recommended temperature to minimize degradation.
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pH: The acidity or alkalinity of a solution can significantly impact the stability of a drug. Hydrolysis, a common degradation pathway, is often pH-dependent.
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Light: Exposure to light, particularly UV light, can cause photodegradation of light-sensitive compounds. It is recommended to store this compound solutions in light-resistant containers.
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Oxidation: The presence of oxygen can lead to oxidative degradation of susceptible molecules.
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Solution Composition: The type of solvent and the presence of other excipients can influence the stability of the active pharmaceutical ingredient (API).
Q2: What analytical methods are most suitable for assessing this compound stability?
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for stability testing of pharmaceuticals. It is highly sensitive and accurate, allowing for the separation, identification, and quantification of the parent drug and its degradation products. Other techniques that can be employed include:
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Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), it is invaluable for identifying the structure of degradation products.
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Spectroscopy: UV-Vis spectroscopy can be a straightforward method for quantifying the concentration of the drug, provided the degradation products do not interfere with the analysis.
The chosen analytical method should be validated to demonstrate it is "stability-indicating," meaning it can accurately measure the decrease of the active ingredient due to degradation.
Q3: How should I design a stability study for a this compound solution?
A well-designed stability study should evaluate the drug's integrity under various conditions over a set period. A typical study design involves:
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Batch Selection: Use at least one batch of the this compound active substance.
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Container Closure System: Store the solution in a container that simulates the proposed storage and distribution packaging.
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Storage Conditions: Include long-term (recommended storage conditions) and accelerated testing (elevated temperature/humidity) to predict shelf-life. Stress testing under more extreme conditions (e.g., high heat, strong acid/base, oxidation, photolysis) can help identify potential degradation products and pathways.
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Testing Frequency: Samples should be tested at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies).
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Attributes to Test: Monitor for changes in physical, chemical, and microbiological properties, including appearance, pH, concentration of this compound, and formation of degradation products.
Troubleshooting Guide
Q1: I am observing a rapid decrease in this compound concentration in my solution. What could be the cause?
A rapid loss of this compound could be due to several factors:
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Inappropriate Storage: Check if the storage temperature is too high or if the solution is exposed to light.
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Incorrect pH: The pH of your solution might be promoting rapid hydrolysis. Verify the pH and consider using a buffer system to maintain a stable pH.
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Oxidative Degradation: If the solution is not de-gassed or protected from air, oxidation may be occurring. Consider preparing the solution under an inert atmosphere (e.g., nitrogen).
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Contamination: Microbial contamination can also lead to drug degradation. Ensure sterile preparation and storage conditions.
Q2: My analytical results are inconsistent. How can I troubleshoot my HPLC method?
Inconsistent HPLC results can stem from various issues:
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Method Validation: Ensure your HPLC method is fully validated for specificity, linearity, accuracy, and precision. The method must be stability-indicating.
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Sample Preparation: Inconsistent sample preparation can lead to variability. Ensure a standardized and reproducible procedure.
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Column Issues: The HPLC column performance can degrade over time. Check for peak shape, retention time shifts, and resolution.
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System Suitability: Perform system suitability tests before each run to ensure the HPLC system is performing correctly.
Q3: I see new peaks appearing in my chromatogram over time. What do they represent?
The appearance of new peaks in your chromatogram likely indicates the formation of degradation products.
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Peak Identification: Use techniques like LC-MS/MS to identify the mass and structure of these new compounds.
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Degradation Pathway: Identifying the degradation products can help in elucidating the degradation pathway. This information is crucial for understanding the stability of the molecule and for formulation development.
Data Presentation
Quantitative data from a stability study should be presented in a clear and organized manner to facilitate comparison and analysis.
Table 1: Example Stability Data for this compound (1 mg/mL) in Aqueous Solution at Different Temperatures
| Time Point (Months) | Storage Condition | Appearance | pH | This compound Concentration (% of Initial) | Total Degradation Products (%) |
| 0 | 4°C | Clear, colorless | 6.5 | 100.0 | 0.0 |
| 3 | 4°C | Clear, colorless | 6.5 | 99.5 | 0.5 |
| 6 | 4°C | Clear, colorless | 6.4 | 99.1 | 0.9 |
| 0 | 25°C / 60% RH | Clear, colorless | 6.5 | 100.0 | 0.0 |
| 3 | 25°C / 60% RH | Clear, colorless | 6.3 | 97.2 | 2.8 |
| 6 | 25°C / 60% RH | Clear, colorless | 6.1 | 94.5 | 5.5 |
| 0 | 40°C / 75% RH | Clear, colorless | 6.5 | 100.0 | 0.0 |
| 3 | 40°C / 75% RH | Faint yellow tint | 5.9 | 85.3 | 14.7 |
| 6 | 40°C / 75% RH | Yellow solution | 5.5 | 72.1 | 27.9 |
Experimental Protocols
Protocol: General Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for the quantitative analysis of this compound and its degradation products. Method optimization and validation are required for specific applications.
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Instrumentation: A standard HPLC system with a UV detector.
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Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized.
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Flow Rate: Typically 1.0 mL/min.
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Detection Wavelength: The wavelength of maximum absorbance for this compound.
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Injection Volume: 20 µL.
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Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent and dilute to a known concentration.
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Sample Preparation: Dilute the this compound solution under investigation with the mobile phase to a concentration within the calibration curve range.
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Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
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Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to that of the reference standard. Degradation products can be reported as a percentage of the total peak area.
Visualizations
Experimental Workflow
Caption: Workflow for a typical stability study of a pharmaceutical solution.
Hypothetical Degradation Pathway
Caption: A potential degradation pathway for this compound in solution.
References
Technical Support Center: Minimizing Caramiphen Off-Target Effects in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the off-target effects of Caramiphen in cellular assays. The following information is intended to aid in the design of robust experiments and the accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as a muscarinic acetylcholine receptor antagonist, with a high affinity for the M1 subtype.[1] Its intended action is to block the effects of acetylcholine at these receptors, which are involved in various physiological processes in the central and peripheral nervous systems.
Q2: What are the main known off-target effects of this compound?
The most significant off-target effect of this compound is its potent interaction with sigma-1 receptors.[2] Additionally, it has been reported to modulate the function of N-methyl-D-aspartate (NMDA) receptors and gamma-aminobutyric acid (GABA) receptors, particularly at higher concentrations. These off-target interactions can lead to a variety of unintended cellular responses.
Q3: At what concentration should I use this compound to ensure M1 receptor selectivity?
To maintain selectivity for the M1 muscarinic receptor, it is recommended to use this compound at the lowest effective concentration, ideally in the low nanomolar range. Based on its binding affinity (Ki), concentrations around 1-10 nM are more likely to be selective for the M1 receptor over other muscarinic subtypes and the sigma-1 receptor. However, the optimal concentration will be cell-type and assay-dependent, necessitating a careful dose-response characterization.
Q4: I am observing unexpected cytotoxicity in my cell line with this compound treatment. What could be the cause?
Unexpected cytotoxicity at concentrations intended to be selective for the M1 receptor could be due to off-target effects, particularly its interaction with sigma-1 receptors, which are involved in regulating cellular stress responses and calcium signaling. At higher concentrations, modulation of NMDA and GABA receptors could also contribute to cellular toxicity. It is crucial to perform thorough cytotoxicity profiling in your specific cell line.
Q5: How can I confirm that the observed phenotype in my assay is due to the on-target (M1 receptor antagonism) activity of this compound?
To validate on-target activity, consider the following strategies:
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Use of a Structurally Unrelated M1 Antagonist: Compare the effects of this compound with another M1 antagonist that has a different chemical structure and potentially a different off-target profile. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
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Rescue Experiments: In cells expressing the M1 receptor, attempt to rescue the phenotype by co-administering an M1 receptor agonist.
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Use of M1 Receptor Knockout/Knockdown Cells: If available, perform your assay in a cell line that does not express the M1 receptor. The absence of the phenotype in these cells would strongly suggest an on-target effect.
Quantitative Data Summary
The following tables summarize the binding affinities and effective concentrations of this compound for its primary target and known off-targets. This data is essential for designing experiments with appropriate concentration ranges to minimize off-target effects.
Table 1: this compound Binding Affinities (Ki)
| Target Receptor | Ki (nM) | On-Target/Off-Target | Reference |
| Muscarinic M1 | 1.2 | On-Target | [1] |
| Muscarinic M2 | 32.4 | Off-Target | [1] |
| Muscarinic M3 | 7.2 | Off-Target | [1] |
| Sigma-1 | ~6.1* | Off-Target |
*Note: Ki value is for a structurally similar analog, SI 1/28, indicating high affinity of this chemical class for the sigma-1 receptor.
Table 2: this compound Effective Concentrations for Functional Modulation
| Off-Target Receptor | Effect | Effective Concentration Range | Reference |
| NMDA Receptor | Antagonism | High µM to mM | Inferred from literature |
| GABA-A Receptor | Potentiation/Inhibition | High µM | Inferred from literature |
Experimental Protocols
Here are detailed methodologies for key experiments to characterize and troubleshoot this compound's effects in your cellular assays.
Protocol 1: Dose-Response Cytotoxicity Assay
Objective: To determine the concentration range at which this compound exhibits cytotoxic effects in a specific cell line.
Materials:
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Your cell line of interest
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Complete cell culture medium
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96-well clear-bottom black plates
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This compound stock solution (e.g., 10 mM in DMSO)
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Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or MTT)
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Plate reader capable of luminescence or fluorescence/absorbance measurement
Procedure:
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Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A typical starting range would be from 100 µM down to 1 nM, with a vehicle control (e.g., 0.1% DMSO).
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Treatment: Remove the old medium from the cells and add the this compound dilutions.
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Incubation: Incubate the plate for a duration relevant to your primary assay (e.g., 24, 48, or 72 hours).
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Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
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Data Acquisition: Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.
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Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the log of this compound concentration. Calculate the IC50 value using a non-linear regression curve fit.
Protocol 2: Intracellular Calcium Mobilization Assay
Objective: To assess the effect of this compound on intracellular calcium levels, which can be indicative of both on-target (M1 receptor blockade) and off-target (e.g., sigma-1 receptor modulation) effects.
Materials:
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Your cell line of interest (expressing the M1 receptor)
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96-well clear-bottom black plates
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
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Assay buffer (e.g., HBSS with 20 mM HEPES)
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This compound stock solution
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M1 receptor agonist (e.g., Carbachol)
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Fluorescence plate reader with kinetic reading capabilities and an injection system
Procedure:
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Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
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Dye Loading: Incubate the cells with the calcium-sensitive dye according to the manufacturer's protocol.
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Compound Pre-incubation: Wash the cells with assay buffer and then incubate with various concentrations of this compound or vehicle control for a defined period (e.g., 15-30 minutes).
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Baseline Reading: Place the plate in the fluorescence plate reader and take a baseline fluorescence reading for several cycles.
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Agonist Injection and Reading: Inject the M1 receptor agonist (e.g., Carbachol at its EC80 concentration) into the wells and immediately begin kinetic fluorescence reading for several minutes.
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Data Analysis: For each well, calculate the change in fluorescence from baseline after agonist addition. Plot the agonist response against the this compound concentration to determine the IC50 of this compound for M1 receptor antagonism. To assess off-target calcium effects, treat cells with this compound alone and monitor for any changes in baseline calcium levels.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's on-target vs. off-target signaling pathways.
References
Optimizing Caramiphen Concentration for Neuroprotection Studies: A Technical Support Guide
Introduction: This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Caramiphen in neuroprotection studies. The information presented here is primarily derived from research on this compound's efficacy in models of excitotoxicity and seizure-induced neurodegeneration, particularly in the context of nerve agent exposure. While this compound's broader applications in other neurodegenerative models remain an area for further investigation, this guide offers a foundational understanding of its mechanism, effective concentrations, and relevant experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of neuroprotection for this compound?
A1: this compound exerts its neuroprotective effects primarily through two mechanisms:
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NMDA Receptor Antagonism: It blocks the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in excitotoxicity, a major cause of neuronal death in various neurological conditions.
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Facilitation of GABAergic Inhibition: this compound enhances the activity of GABA-A receptors at certain concentrations, which increases inhibitory neurotransmission and helps to counteract excessive neuronal excitation.[1][2][3][4]
Q2: In what models has this compound shown neuroprotective efficacy?
A2: The majority of published research demonstrates this compound's neuroprotective effects in in-vivo and in-vitro models of soman-induced seizures and neurodegeneration.[1] It has been shown to reduce neuronal loss and degeneration in brain regions like the amygdala, hippocampus, and cortex in these models. Its efficacy in other neuroprotection models, such as those for stroke or chronic neurodegenerative diseases like Alzheimer's or Parkinson's, is not well-documented in the currently available literature.
Q3: What are the recommended starting concentrations for in-vitro studies?
A3: Based on available data, in-vitro studies on brain slices have shown that this compound reduces NMDA-evoked postsynaptic currents in a dose-dependent manner at concentrations of 100 µM, 300 µM, and 1 mM. The half-maximal inhibitory concentration (IC50) for this effect has been reported to be 550 µM. For GABA-evoked currents, facilitation was observed at 100 µM and 300 µM, while 1 mM showed a depressive effect. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and injury model.
Q4: What are the typical in-vivo dosages of this compound?
A4: In rat models of soman-induced seizures, this compound has been administered at doses of 30, 50, and 100 mg/kg. The timing of administration post-insult is a critical factor, with earlier administration generally showing greater efficacy.
Q5: Are there any known off-target effects I should be aware of?
A5: this compound is also a muscarinic antagonist. While its neuroprotective effects are primarily attributed to its actions on NMDA and GABA receptors, its anticholinergic properties could be a confounding factor in some experimental models. It is important to consider this when designing experiments and interpreting results.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cell toxicity observed even at low this compound concentrations. | 1. Solvent toxicity (e.g., DMSO).2. Cell culture health issues.3. Incorrect this compound concentration calculation. | 1. Ensure the final solvent concentration is minimal and consistent across all treatment groups, including vehicle controls.2. Regularly check cell morphology and viability before starting experiments.3. Double-check all calculations and ensure proper dissolution of this compound. |
| Inconsistent neuroprotective effects across experiments. | 1. Variability in cell density at the time of treatment.2. Inconsistent timing of this compound application relative to the neurotoxic insult.3. Fluctuation in incubation conditions (temperature, CO2). | 1. Standardize cell seeding density and ensure even cell distribution in culture plates.2. Maintain a strict and consistent timeline for drug application and insult induction.3. Ensure incubator is properly calibrated and maintained. |
| No significant neuroprotection observed. | 1. This compound concentration is too low.2. The chosen neurotoxicity model is not responsive to this compound's mechanism of action (i.e., not primarily mediated by excitotoxicity).3. The window for therapeutic intervention is very narrow in your model. | 1. Perform a dose-response experiment with a wider range of this compound concentrations.2. Consider using a positive control for excitotoxicity-mediated neuroprotection.3. Test different pre-treatment and co-treatment timings of this compound. |
| Unexpected changes in neuronal signaling pathways. | 1. Off-target effects of this compound.2. Crosstalk between signaling pathways. | 1. Review literature for other known targets of this compound.2. Investigate related signaling pathways to understand the broader impact of the treatment. |
Quantitative Data Summary
Table 1: In-Vitro Efficacy of this compound
| Parameter | Concentration | Effect | Cell/Tissue Type | Reference |
| NMDA-evoked current reduction | 100 µM, 300 µM, 1 mM | Dose-dependent reduction | Rat basolateral amygdala (BLA) principal cells (in brain slices) | |
| IC50 for NMDA-evoked current reduction | 550 µM | Half-maximal inhibitory concentration | Rat BLA principal cells (in brain slices) | |
| GABA-evoked current modulation | 100 µM, 300 µM | Facilitation | Rat BLA principal cells (in brain slices) | |
| 1 mM | Depression | Rat BLA principal cells (in brain slices) |
Table 2: In-Vivo Efficacy of this compound in Soman-Induced Neurodegeneration Model (Rat)
| Dosage | Timing of Administration (post-soman) | Observed Neuroprotective Effect | Reference |
| 30, 50, 100 mg/kg | 30 or 60 minutes | Reduced neuronal loss and degeneration |
Experimental Protocols
Assessment of Neuronal Viability using MTT Assay
This protocol provides a general framework for assessing the neuroprotective effect of this compound against an excitotoxic insult in primary neuron cultures.
Materials:
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Primary neuronal cell culture
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This compound solution (in appropriate vehicle, e.g., DMSO)
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Neurotoxic agent (e.g., Glutamate, NMDA)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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96-well culture plates
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Plate reader
Procedure:
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Cell Plating: Seed primary neurons in a 96-well plate at a predetermined optimal density and culture for the desired duration to allow for differentiation.
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This compound Pre-treatment: Treat the neurons with various concentrations of this compound (e.g., 10 µM - 1 mM) for a specific pre-incubation period (e.g., 1-2 hours) before inducing injury. Include a vehicle-only control group.
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Induction of Neurotoxicity: Add the neurotoxic agent (e.g., glutamate at a final concentration of 50 µM) to the wells, except for the untreated control group.
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Incubation: Co-incubate the cells with this compound and the neurotoxic agent for a predetermined duration (e.g., 24 hours).
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MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
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Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
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Data Analysis: Express the results as a percentage of the viability of the untreated control cells.
Detection of Apoptosis using Annexin V Staining
This protocol outlines the use of Annexin V-FITC and Propidium Iodide (PI) to quantify apoptosis in neuronal cells treated with this compound and a neurotoxic agent.
Materials:
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Neuronal cell culture
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This compound solution
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Neurotoxic agent
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Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
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Flow cytometer
Procedure:
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Cell Treatment: Culture and treat neuronal cells with this compound and the neurotoxic agent as described in the MTT assay protocol.
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Cell Harvesting: Gently harvest the cells, including any floating cells in the medium, by trypsinization or scraping.
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Washing: Wash the cells twice with cold PBS.
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Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
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Staining:
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Transfer 100 µL of the cell suspension to a flow cytometry tube.
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Add 5 µL of Annexin V-FITC and 5 µL of PI.
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Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
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Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
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Viable cells: Annexin V-negative and PI-negative.
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Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
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Western Blot Analysis of Apoptosis-Related Proteins (Bcl-2 and Bax)
This protocol describes the detection of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins by Western blotting to assess the molecular mechanism of this compound's neuroprotective effect.
Materials:
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Treated neuronal cell lysates
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RIPA buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels
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PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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Imaging system
Procedure:
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Protein Extraction: Lyse the treated neuronal cells in ice-cold RIPA buffer.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
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Densitometry Analysis: Quantify the band intensities and normalize them to the loading control. Calculate the Bax/Bcl-2 ratio to assess the apoptotic potential.
Visualizations
Caption: Experimental workflow for optimizing this compound in neuroprotection studies.
References
- 1. Annexin V binding assay as a tool to measure apoptosis in differentiated neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective efficacy of this compound against soman and mechanisms of its action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective efficacy of this compound against soman and mechanisms of its action - PMC [pmc.ncbi.nlm.nih.gov]
Potential interference of Caramiphen with fluorescent probes
This technical support center provides guidance for researchers, scientists, and drug development professionals who are using Caramiphen in fluorescence-based assays and are concerned about potential interference.
Frequently Asked Questions (FAQs)
Q1: Could this compound interfere with my fluorescent assay?
A: While there is no direct evidence in the provided literature of this compound interfering with fluorescent probes, it is a possibility. Small molecules can interfere with fluorescence assays through two primary mechanisms: autofluorescence and fluorescence quenching[1].
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Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used for your probe, leading to false-positive signals[1].
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Quenching: The compound may absorb the excitation light or the emitted fluorescence from your probe, leading to a decrease in the signal (false negative)[1][2].
Given this compound's chemical structure, which includes a benzene ring, it has the potential to exhibit some level of autofluorescence or quenching activity.
Q2: What are the first steps to determine if this compound is interfering with my assay?
A: The first step is to run control experiments. You should measure the fluorescence of this compound alone at the same concentration used in your assay and at the excitation and emission wavelengths of your fluorescent probe. You should also run your assay with and without this compound to observe any significant changes in the fluorescence signal that cannot be attributed to the biological activity you are studying.
Q3: My fluorescence signal is lower than expected in the presence of this compound. What could be the cause?
A: A lower-than-expected signal could be due to fluorescence quenching. This compound might be absorbing the energy from the excited fluorophore and dissipating it as heat, or it could be involved in a chemical reaction that alters the fluorophore's properties. It is also possible that this compound is precipitating out of solution at the concentration used, which can scatter light and affect signal detection.
Q4: I am observing a higher background signal in my assay when this compound is present. Why is this happening?
A: An increased background signal is likely due to the intrinsic fluorescence (autofluorescence) of this compound itself[1]. If this compound absorbs light at the excitation wavelength of your probe and emits light in the same range as your probe's emission, it will contribute to the overall signal and can mask the true signal from your experiment.
Troubleshooting Guides
If you suspect that this compound is interfering with your fluorescent assay, follow these troubleshooting steps.
Issue 1: High Background Fluorescence
A high background can mask the specific signal from your probe, leading to a reduced signal-to-noise ratio.
Troubleshooting Steps:
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Measure the intrinsic fluorescence of this compound:
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Prepare a solution of this compound at the final assay concentration in the assay buffer.
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Measure the fluorescence at the excitation and emission wavelengths used for your probe.
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If the signal is significantly above the buffer-only control, this compound is autofluorescent under your experimental conditions.
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Optimize filter sets:
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If possible, use a plate reader or microscope with narrow bandpass filters to reduce the collection of background fluorescence.
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Choose excitation and emission wavelengths that maximize the signal from your probe while minimizing the excitation of this compound.
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Subtract background:
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If this compound's fluorescence is consistent, you can subtract the signal from a "this compound only" control from your experimental wells.
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Change the fluorescent probe:
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Consider using a fluorescent probe that excites and emits at longer wavelengths (in the red or near-infrared region), as small molecules are less likely to be autofluorescent in this range.
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Issue 2: Low Signal-to-Noise Ratio
A low signal-to-noise ratio can lead to inconsistent data and difficulty in detecting real changes.
Troubleshooting Steps:
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Confirm sufficient probe signal:
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The raw fluorescence intensity of your probe should be at least three to five times higher than the background signal from the buffer and any autofluorescence from this compound.
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If the signal is too low, consider increasing the concentration of your fluorescent probe.
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Check for quenching:
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Perform a titration experiment with increasing concentrations of this compound while keeping the fluorescent probe concentration constant. A dose-dependent decrease in fluorescence intensity suggests quenching.
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Optimize instrument settings:
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Ensure the gain settings on your plate reader are optimized to enhance signal detection without saturating the detector.
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Use a different fluorescent probe:
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Some fluorophores are more susceptible to quenching than others. Consider a probe with a different chemical structure.
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Data Presentation: Troubleshooting this compound Interference
Use the following table to record your experimental results during troubleshooting. This will help you systematically identify and address the potential interference.
| Experiment | Conditions | Fluorescence Intensity (Arbitrary Units) | Signal-to-Background Ratio | Observations/Notes |
| Control: Buffer Only | Assay Buffer | |||
| Control: Probe Only | Fluorescent Probe in Assay Buffer | |||
| Control: this compound Only | This compound in Assay Buffer | Note any intrinsic fluorescence. | ||
| Experiment 1 | Probe + this compound (Assay Concentration) | Compare with "Probe Only" to assess quenching or enhancement. | ||
| Experiment 2 | Probe + Increasing [this compound] | Observe dose-dependent effects. | ||
| Experiment 3 (Optional) | Alternative Probe + this compound | Evaluate if a different probe mitigates interference. |
Experimental Protocols
Protocol 1: Assessing Autofluorescence of this compound
Objective: To determine if this compound exhibits intrinsic fluorescence at the wavelengths used for the primary fluorescent probe.
Materials:
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This compound stock solution
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Assay buffer
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Black, opaque microplate (to minimize background)
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Fluorescence microplate reader
Method:
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Prepare a serial dilution of this compound in the assay buffer, starting from the highest concentration used in your experiments down to at least 100-fold lower.
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Dispense each concentration into triplicate wells of the black microplate.
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Include wells with only the assay buffer as a negative control.
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Set the plate reader to the excitation and emission wavelengths of your primary fluorescent probe.
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Measure the fluorescence intensity of all wells.
Data Analysis:
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Subtract the average fluorescence of the buffer-only wells from all other readings.
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Plot the background-subtracted fluorescence intensity against the this compound concentration.
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A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Assessing Fluorescence Quenching by this compound
Objective: To determine if this compound quenches the fluorescence of the primary probe.
Materials:
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This compound stock solution
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Fluorescent probe stock solution
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Assay buffer
-
Black, opaque microplate
-
Fluorescence microplate reader
Method:
-
Prepare a solution of your fluorescent probe in the assay buffer at the final concentration used in your experiments.
-
Prepare a serial dilution of this compound in the assay buffer.
-
In the microplate, add a fixed volume of the fluorescent probe solution to each well.
-
Add increasing volumes of the this compound serial dilutions to the wells. Ensure the final volume in each well is the same by adding appropriate volumes of assay buffer.
-
Include control wells with the fluorescent probe and assay buffer only (no this compound).
-
Incubate the plate for a period representative of your assay conditions.
-
Measure the fluorescence intensity using the appropriate excitation and emission wavelengths.
Data Analysis:
-
Plot the fluorescence intensity of the probe against the concentration of this compound.
-
A concentration-dependent decrease in fluorescence intensity is indicative of quenching.
Visualizations
Caption: Potential mechanisms of this compound interference in fluorescence assays.
Caption: Workflow for troubleshooting this compound interference in fluorescent assays.
References
Technical Support Center: Troubleshooting Peak Tailing in Caramiphen HPLC Analysis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting peak tailing issues encountered during the HPLC analysis of Caramiphen. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the HPLC analysis of this compound?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a "tail" that extends from the peak maximum towards the baseline.[1] In an ideal HPLC analysis, peaks should be symmetrical and Gaussian in shape.[1] Peak tailing is problematic because it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and decreased sensitivity, ultimately compromising the accuracy and reliability of quantitative results.[1] this compound, being a basic compound containing a tertiary amine group, is particularly susceptible to peak tailing in reversed-phase HPLC.[2]
Q2: What are the primary causes of peak tailing for a basic compound like this compound?
A2: The most common cause of peak tailing for basic compounds like this compound in reversed-phase HPLC is secondary interactions between the analyte and the stationary phase. Specifically, these interactions often occur with residual silanol groups (Si-OH) on the surface of silica-based columns. At mid-range pH values, these silanol groups can be ionized (SiO-), leading to strong electrostatic interactions with the protonated basic analyte, which causes the tailing phenomenon. Other contributing factors can include column overload, extra-column dead volume, and column degradation.
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound. With a predicted strongest basic pKa of 8.96, the ionization state of this compound is highly dependent on the mobile phase pH.
-
At low pH (e.g., pH < 4): The residual silanol groups on the silica stationary phase are protonated and thus neutral, minimizing their ionic interaction with the positively charged this compound molecules. This often leads to improved peak symmetry.
-
At mid-range pH (e.g., pH 5-7): A significant portion of the silanol groups are ionized (negatively charged), while this compound remains protonated (positively charged). This leads to strong secondary ionic interactions and significant peak tailing.
-
At high pH (e.g., pH > 9, approaching the pKa): this compound will be in its neutral, free base form, which reduces ionic interactions with the stationary phase. However, conventional silica-based columns are not stable at high pH. Therefore, this approach requires a specialized pH-stable column.
It is generally recommended to work at a pH that is at least 2 pH units away from the analyte's pKa to ensure a consistent ionization state and better peak shape.
Q4: What are mobile phase additives, and how can they help reduce peak tailing for this compound?
A4: Mobile phase additives are small molecules added to the mobile phase to improve chromatographic performance. For basic compounds like this compound, basic additives such as triethylamine (TEA) or diethylamine are often used as "silanol blockers." These small basic molecules compete with the analyte for interaction with the active silanol sites on the stationary phase, thereby masking these secondary interaction sites and reducing peak tailing.
Q5: Can the choice of HPLC column affect peak tailing for this compound?
A5: Absolutely. The choice of column is crucial for obtaining good peak shape for basic analytes.
-
End-capped Columns: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less available for secondary interactions. Using a high-quality, well-end-capped C18 or C8 column is a good starting point.
-
Type B Silica Columns: These columns are made from higher purity silica with lower metal content, resulting in fewer and less acidic silanol groups, which significantly reduces peak tailing for basic compounds.
-
Hybrid Silica Columns: These columns have a hybrid organic/inorganic particle structure that offers a wider usable pH range, allowing for the use of higher pH mobile phases to analyze basic compounds in their neutral form.
Troubleshooting Guides
Guide 1: Systematic Approach to Troubleshooting Peak Tailing
This guide provides a logical workflow to identify and resolve the cause of peak tailing in your this compound analysis.
Caption: A flowchart illustrating a step-by-step troubleshooting process for peak tailing.
Guide 2: Understanding the Mechanism of Peak Tailing
This diagram illustrates the chemical interactions at the stationary phase surface that lead to peak tailing for this compound.
Caption: Interactions between this compound and the stationary phase leading to peak tailing.
Experimental Protocols
Protocol 1: Proposed Starting HPLC Method for this compound Analysis
Based on methods for structurally similar basic compounds, the following is a recommended starting point for the HPLC analysis of this compound.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm (end-capped) |
| Mobile Phase | Acetonitrile:Buffer (e.g., 50:50 v/v) |
| Aqueous Buffer | 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
| Sample Diluent | Mobile Phase |
Protocol 2: Mobile Phase pH Optimization
Objective: To determine the optimal mobile phase pH to minimize peak tailing.
Methodology:
-
Prepare a series of aqueous mobile phase buffers at different pH values (e.g., pH 2.5, 3.0, 3.5, and 4.0) using a suitable buffer system (e.g., phosphate or acetate).
-
Prepare the mobile phase by mixing the chosen buffer with the organic solvent (e.g., acetonitrile) at the desired ratio.
-
Equilibrate the HPLC system with the first mobile phase (lowest pH) until a stable baseline is achieved.
-
Inject a standard solution of this compound and record the chromatogram.
-
Repeat steps 3 and 4 for each of the prepared mobile phases, moving from low to high pH.
-
Compare the peak asymmetry factor for each chromatogram. The asymmetry factor is a quantitative measure of peak tailing, with a value of 1.0 indicating a perfectly symmetrical peak.
-
Select the pH that provides the most symmetrical peak (asymmetry factor closest to 1.0).
Data Presentation:
| Mobile Phase pH | Peak Asymmetry Factor |
| 2.5 | 1.2 |
| 3.0 | 1.1 |
| 3.5 | 1.5 |
| 4.0 | 1.8 |
(Note: The data in this table is illustrative and will vary depending on the specific experimental conditions.)
Protocol 3: Optimization of Triethylamine (TEA) Concentration
Objective: To determine the optimal concentration of TEA as a mobile phase additive to reduce peak tailing.
Methodology:
-
Prepare a stock solution of 1% (v/v) TEA in the organic component of your mobile phase (e.g., acetonitrile).
-
Prepare a series of mobile phases with varying concentrations of TEA (e.g., 0%, 0.05%, 0.1%, 0.2% v/v) by adding the appropriate volume of the TEA stock solution to the final mobile phase mixture.
-
Equilibrate the HPLC system with the mobile phase containing 0% TEA (control).
-
Inject a standard solution of this compound and record the chromatogram.
-
Repeat steps 3 and 4 for each mobile phase with increasing TEA concentration.
-
Compare the peak asymmetry factor for each chromatogram.
-
Select the TEA concentration that provides the best peak symmetry without significantly compromising retention time or causing other chromatographic issues.
Data Presentation:
| TEA Concentration (v/v) | Peak Asymmetry Factor | Retention Time (min) |
| 0% | 1.8 | 5.2 |
| 0.05% | 1.4 | 5.0 |
| 0.1% | 1.1 | 4.8 |
| 0.2% | 1.1 | 4.5 |
(Note: The data in this table is illustrative and will vary depending on the specific experimental conditions.)
By systematically applying these troubleshooting guides and experimental protocols, researchers can effectively diagnose and resolve issues of peak tailing in the HPLC analysis of this compound, leading to more accurate and reliable results.
References
Preventing Caramiphen precipitation in physiological saline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Caramiphen. The focus is on preventing the precipitation of this compound in physiological saline to ensure the accuracy and reproducibility of experiments.
Troubleshooting Guide
Issue: Precipitation of this compound observed in physiological saline (0.9% NaCl).
Immediate Corrective Actions:
-
Visual Inspection: Confirm that the precipitate is indeed this compound and not a contaminant. Note the conditions under which precipitation occurred (e.g., temperature, concentration, time after preparation).
-
Short-term Mitigation: For immediate use, consider filtering the solution through a sterile 0.22 µm syringe filter to remove the precipitate. Note that this will lower the effective concentration of this compound in your solution.
Root Cause Analysis and Long-Term Solutions:
Precipitation of this compound, particularly the hydrochloride salt, in physiological saline is a common issue. The primary causes and their respective solutions are outlined below.
FAQs: Preventing this compound Precipitation
Q1: Why is my this compound hydrochloride precipitating in physiological saline?
A1: this compound hydrochloride, a salt of a basic drug, can precipitate in physiological saline due to the "common ion effect". Physiological saline contains a high concentration of chloride ions (Cl⁻). The addition of this compound hydrochloride (this compound-H⁺Cl⁻) introduces more chloride ions, which can suppress the dissolution of the salt and lead to its precipitation.
Q2: Which salt form of this compound is more soluble in aqueous solutions?
A2: Based on available data, this compound hydrochloride has a significantly higher aqueous solubility than this compound edisylate.
| This compound Salt | Water Solubility | Source |
| Hydrochloride | ≥5 mg/mL | [1] |
| Edisylate | 0.0437 mg/mL (predicted) | [2] |
For preparing aqueous solutions, this compound hydrochloride is the recommended salt form.
Q3: How can I prevent the precipitation of this compound hydrochloride in physiological saline?
A3: Several methods can be employed to prevent precipitation:
-
pH Adjustment: Adjusting the pH of the saline solution can increase the solubility of this compound.
-
Use of Co-solvents: Incorporating a water-miscible organic solvent can enhance solubility.
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the this compound molecule, increasing its solubility in aqueous solutions.
Detailed protocols for these methods are provided in the "Experimental Protocols" section.
Q4: What is the mechanism of action of this compound?
A4: this compound is a muscarinic acetylcholine receptor antagonist. It blocks the action of acetylcholine at these receptors, which are involved in various physiological processes.
Experimental Protocols
Protocol 1: Preparation of this compound Solution by pH Adjustment
This protocol describes how to increase the solubility of this compound hydrochloride in physiological saline by lowering the pH.
Materials:
-
This compound hydrochloride powder
-
Physiological saline (0.9% NaCl), sterile
-
0.1 M Hydrochloric acid (HCl), sterile
-
Sterile vials or tubes
-
Sterile filters (0.22 µm)
-
pH meter or pH indicator strips
Procedure:
-
Start with a volume of physiological saline that is slightly less than your final desired volume (e.g., 9.5 mL for a final volume of 10 mL).
-
Slowly add 0.1 M HCl dropwise to the saline while gently stirring. Monitor the pH. Adjust the pH to a range of 3.0-4.0.
-
Weigh the required amount of this compound hydrochloride powder.
-
Gradually add the this compound hydrochloride powder to the pH-adjusted saline while stirring until it is completely dissolved.
-
Add physiological saline to reach the final desired volume.
-
Verify the final pH and adjust if necessary.
-
Sterile-filter the final solution using a 0.22 µm filter into a sterile container.
Protocol 2: Preparation of this compound Solution using Cyclodextrins
This protocol utilizes hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance the solubility of this compound.
Materials:
-
This compound hydrochloride powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Physiological saline (0.9% NaCl), sterile
-
Sterile vials or tubes
-
Magnetic stirrer and stir bar
-
Sterile filters (0.22 µm)
Procedure:
-
Determine the desired molar ratio of this compound to HP-β-CD. A 1:1 molar ratio is a good starting point.
-
Calculate the required mass of HP-β-CD based on the mass of this compound and their respective molecular weights.
-
Dissolve the calculated amount of HP-β-CD in the desired volume of physiological saline. Gentle warming (to no more than 40°C) and stirring can aid dissolution.
-
Once the HP-β-CD is fully dissolved, slowly add the this compound hydrochloride powder to the solution while continuously stirring.
-
Continue stirring for at least one hour at room temperature to ensure the formation of the inclusion complex.
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Visually inspect the solution for any undissolved particles.
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Sterile-filter the final solution using a 0.22 µm filter into a sterile container.
Protocol 3: Quantitative Analysis of this compound in Solution by HPLC
This protocol provides a general framework for the quantitative analysis of this compound in your prepared solutions using High-Performance Liquid Chromatography (HPLC).
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and a phosphate buffer (e.g., 20 mM, pH 3.0) in a gradient or isocratic elution. The exact ratio should be optimized. |
| Flow Rate | 1.0 mL/min |
| Detection | UV spectrophotometer at a wavelength of approximately 220 nm. |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30°C |
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound hydrochloride of known concentrations in the same solvent as your sample.
-
Sample Preparation: Dilute your experimental this compound solution to fall within the concentration range of your standard curve.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject your prepared sample and record the peak area.
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Quantification: Determine the concentration of this compound in your sample by using the calibration curve.
Visualizations
Logical Workflow for Troubleshooting this compound Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Signaling Pathway of this compound as a Muscarinic Antagonist
References
Technical Support Center: Allometric Scaling for Caramiphen Dose Conversion
This technical support center provides guidance for researchers, scientists, and drug development professionals on converting Caramiphen doses from rats to mice using allometric scaling.
Frequently Asked Questions (FAQs)
Q1: What is allometric scaling and why is it used for dose conversion between species?
A1: Allometric scaling is a method used to extrapolate drug doses between different animal species based on the principle that many physiological and metabolic processes scale with body size in a predictable manner.[1][2][3] It is a more accurate method than simple dose conversion based on body weight alone because it often correlates with metabolic rates, which can significantly impact a drug's pharmacokinetics.[3][4] For many drugs, the dose scales with the body surface area (BSA) of the animal.
Q2: What is the general formula for allometric scaling from rat to mouse?
A2: The most common method for allometric scaling between species is based on Body Surface Area (BSA). The formula to convert a dose from a rat to a mouse is as follows:
Mouse Dose (mg/kg) = Rat Dose (mg/kg) × (Km_rat / Km_mouse)
Where Km is a conversion factor that relates body weight to body surface area.
Q3: Where can I find the Km values for rats and mice?
A3: Standardized Km values for various species are widely published and used in preclinical research. These values are derived from the average body weight and body surface area of the species.
| Species | Average Body Weight (kg) | Body Surface Area (m²) | Km ( kg/m ²) |
| Rat | 0.15 | 0.025 | 6 |
| Mouse | 0.02 | 0.007 | 3 |
Source:
Q4: Can you provide an example of a dose conversion?
A4: Certainly. If the effective dose of this compound in a rat is 10 mg/kg, the equivalent dose in a mouse can be calculated as follows:
Mouse Dose (mg/kg) = 10 mg/kg (Rat Dose) × (6 / 3) Mouse Dose (mg/kg) = 10 mg/kg × 2 Mouse Dose (mg/kg) = 20 mg/kg
Therefore, the theoretical equivalent dose of this compound in a mouse would be 20 mg/kg.
Troubleshooting Guide
Issue 1: The calculated mouse dose appears to be too high or is causing unexpected toxicity.
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Possible Cause: The standard Km values are based on average animal weights. The actual body weight of the animals in your study can influence the appropriate dose. The Km factor can vary within a species depending on the animal's weight.
-
Troubleshooting Steps:
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Verify Animal Weights: Ensure the body weights of your rats and mice are close to the average weights used for the standard Km values.
-
Consider Weight-Specific Km: If your animals' weights differ significantly from the average, it may be necessary to calculate a more specific Km value for your colony. However, this is a more advanced approach and the standard conversion is generally the accepted starting point.
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Dose Titration: Always consider the calculated allometric dose as a starting point. It is crucial to perform a dose-ranging study in a small cohort of mice to determine the optimal and non-toxic dose for your specific experimental conditions.
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Issue 2: The experimental results in mice are not consistent with the expected effects based on the rat data.
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Possible Cause: Allometric scaling is an estimation and does not account for all interspecies differences. Pharmacokinetic (PK) and pharmacodynamic (PD) differences between rats and mice can lead to varied responses to the same drug.
-
Troubleshooting Steps:
-
Review Literature for this compound Pharmacokinetics: Search for any available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in both rats and mice. Species-specific metabolic pathways can significantly alter a drug's efficacy.
-
Consider a Pilot PK/PD Study: If the results are highly divergent, a pilot pharmacokinetic and pharmacodynamic study in mice may be necessary to understand the drug's behavior in this species. This will provide empirical data to guide your dosing strategy.
-
Experimental Protocols
Protocol: Allometric Dose Conversion Calculation
This protocol outlines the steps to calculate the equivalent dose of this compound in mice from a known rat dose.
Materials:
-
Known effective dose of this compound in rats (mg/kg).
-
Standard Km values for rat and mouse (see table above).
Methodology:
-
Identify the Rat Dose: Record the established effective dose of this compound in rats in mg/kg.
-
Obtain Km Values: Use the standard Km values: Km_rat = 6 and Km_mouse = 3.
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Apply the Allometric Scaling Formula: Mouse Dose (mg/kg) = Rat Dose (mg/kg) × (Km_rat / Km_mouse)
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Calculate the Mouse Dose: Substitute the known values into the formula to determine the theoretical equivalent dose for mice.
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Plan for In-Vivo Validation: Use the calculated dose as a starting point for a dose-finding study in mice to confirm efficacy and safety.
Visualizations
References
- 1. chemsafetypro.com [chemsafetypro.com]
- 2. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 3. All You Need to Know About Allometric Scaling: An Integrative Review on the Theoretical Basis, Empirical Evidence, and Application in Human Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. allucent.com [allucent.com]
Technical Support Center: Investigating the Impact of Caramiphen on Cell Viability Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who are utilizing Caramiphen in their experiments and encountering unexpected results with common cell viability assays. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: How might this compound's mechanism of action interfere with MTT and other metabolic assays?
A1: this compound is known to be a muscarinic antagonist and also exhibits effects on NMDA and GABA receptors.[1][2] These receptors can influence cellular metabolism and mitochondrial function. Assays like MTT, MTS, XTT, and resazurin are dependent on the metabolic activity of cells, specifically the function of mitochondrial dehydrogenases.[3][4] Therefore, this compound could potentially alter the metabolic state of the cells without directly inducing cytotoxicity, leading to misleading results in these assays. For instance, an alteration in the NAD(P)H-dependent cellular oxidoreductase enzymes could affect the reduction of the tetrazolium salt to formazan, independent of cell death.[4]
Q2: Are there alternative assays that are less likely to be affected by this compound's mode of action?
A2: Yes, assays that measure cell viability based on different cellular properties are recommended. Cytotoxicity assays that measure the integrity of the cell membrane, such as the Lactate Dehydrogenase (LDH) assay, are a good alternative. The LDH assay quantifies the release of LDH from damaged cells. Another option is the Trypan Blue exclusion assay, which identifies cells with compromised membranes. ATP-based assays, which measure the level of intracellular ATP as an indicator of metabolically active cells, can also be used, but potential effects of this compound on cellular ATP production should be considered.
Q3: I am observing a decrease in viability with the MTT assay after this compound treatment, but my cells appear healthy under the microscope. What could be the reason?
A3: This discrepancy is a strong indicator of assay interference. This compound might be reducing the metabolic activity of the cells or directly interfering with the mitochondrial dehydrogenases responsible for MTT reduction, without causing cell death. It is crucial to confirm the results with a non-metabolic assay, such as the LDH assay or by direct cell counting using Trypan Blue.
Q4: Can this compound directly interact with the reagents of the viability assay?
A4: While direct chemical interaction between this compound and assay reagents like MTT or resazurin is not documented, it is a possibility for any test compound. Some compounds with antioxidant properties have been shown to interfere with assays that rely on cellular reduction. To test for this, you can perform a cell-free control experiment where you add this compound to the culture medium in the presence of the assay reagent to see if a color change occurs.
Troubleshooting Guides
Problem 1: Inconsistent or Unexpected Results with MTT Assay
If you are observing a dose-dependent decrease in viability with the MTT assay that is not consistent with other observations (e.g., microscopy), follow these troubleshooting steps:
Illustrative Data Log for Troubleshooting:
| This compound Conc. (µM) | MTT Absorbance (OD 570 nm) | % Viability (MTT) | Microscopic Observation | % Viability (Trypan Blue) |
| 0 (Vehicle) | 1.25 | 100% | Healthy, confluent monolayer | 98% |
| 10 | 1.10 | 88% | Healthy, confluent monolayer | 97% |
| 50 | 0.85 | 68% | Healthy, confluent monolayer | 96% |
| 100 | 0.60 | 48% | Healthy, confluent monolayer | 95% |
Workflow for Troubleshooting MTT Assay Results:
References
- 1. Neuroprotective efficacy of this compound against soman and mechanisms of its action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective efficacy of this compound against soman and mechanisms of its action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell viability assays | Abcam [abcam.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Recommended storage and handling of Caramiphen hydrochloride powder
This technical support center provides essential information for researchers, scientists, and drug development professionals on the recommended storage and handling of Caramiphen hydrochloride powder.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound hydrochloride powder?
A1: For long-term storage, it is recommended to store this compound hydrochloride powder at -20°C. For short-term storage (days to weeks), 0-4°C is suitable.[1] The powder should be kept in a tightly sealed container in a dry, dark, and well-ventilated area.[1][2][3] It is also noted to be hygroscopic, as well as air and light sensitive, so handling and storage under an inert gas are recommended.[3]
Q2: Can this compound hydrochloride powder be stored at room temperature?
A2: Shipping at room temperature for less than two weeks is considered acceptable. However, for storage, controlled cold temperatures are recommended to ensure stability.
Q3: What are the signs of degradation of this compound hydrochloride powder?
A3: While specific degradation products are not visually described in the provided literature, signs of degradation for a chemical powder can include:
-
Change in color: The powder is typically white to beige. Any significant color change may indicate degradation.
-
Clumping or caking: Due to its hygroscopic nature, absorption of moisture can lead to clumping.
-
Change in solubility: If the powder does not dissolve as expected in a solvent in which it is known to be soluble, this could be a sign of degradation.
Q4: What is the solubility of this compound hydrochloride powder?
A4: this compound hydrochloride is soluble in water at a concentration of ≥5 mg/mL.
Q5: Are there any known incompatibilities for this compound hydrochloride?
A5: Specific chemical incompatibilities are not detailed in the provided search results. However, as a general precaution for amine hydrochlorides, contact with strong bases should be avoided as this may liberate the free base. It is also recommended to handle and store the powder under an inert gas, suggesting a sensitivity to air.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Powder has changed color (e.g., yellowing) | Exposure to light or air, leading to degradation. | Discard the powder and use a fresh, properly stored batch. Ensure storage in a dark place and consider flushing the container with an inert gas. |
| Powder is clumpy or has formed a solid mass | Absorption of moisture due to improper sealing or storage in a humid environment. | If the clumping is minor, the powder may still be usable, but it is best to use a fresh batch for sensitive experiments. Ensure the container is tightly sealed and stored in a desiccator if necessary. |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Use a fresh vial of this compound hydrochloride powder. Prepare solutions fresh for each experiment, as the compound is unstable in solution. |
| Difficulty dissolving the powder in water | The powder may have degraded, or the concentration may be too high. | Verify the solubility parameters. If within the soluble range, try gentle warming or sonication. If it still does not dissolve, the powder may be degraded and should be discarded. |
Data Presentation
Storage and Stability Data
| Parameter | Recommendation | Source |
| Long-Term Storage Temperature | -20°C | |
| Short-Term Storage Temperature | 0-4°C (days to weeks) | |
| Shipping Temperature | Room temperature (if less than 2 weeks) | |
| Powder Stability | 3 years at -20°C, 2 years at 4°C | |
| Solution Stability | Unstable, freshly prepared solutions are recommended. | |
| Sensitivity | Hygroscopic, air and light sensitive. |
Solubility Data
| Solvent | Solubility | Source |
| Water | ≥5 mg/mL |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution
-
Equilibrate the this compound hydrochloride powder to room temperature before opening the container to prevent condensation.
-
Weigh the desired amount of powder in a fume hood or well-ventilated area.
-
Add the desired solvent (e.g., sterile water) to the powder.
-
Vortex or sonicate the solution until the powder is completely dissolved.
-
Sterile filter the solution if required for the experiment.
-
Use the solution immediately, as it is unstable.
Protocol 2: Assessment of Powder Stability (General Guideline)
This protocol outlines a general approach to assess the stability of this compound hydrochloride powder under specific conditions.
-
Sample Preparation: Divide a batch of this compound hydrochloride powder into several airtight, light-protected containers.
-
Storage Conditions: Store the containers under different conditions (e.g., -20°C, 4°C, room temperature, and an elevated temperature like 40°C).
-
Time Points: At designated time points (e.g., 0, 1, 3, 6, 12 months), remove one container from each storage condition.
-
Analysis: Analyze the powder for purity and degradation products using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Data Evaluation: Compare the purity of the stored samples to the initial sample (time point 0). A significant decrease in purity or the appearance of degradation peaks indicates instability under those storage conditions.
Visualizations
Caption: Workflow for assessing the stability of this compound hydrochloride powder.
Caption: Simplified signaling pathway of muscarinic acetylcholine receptors blocked by this compound HCl.
References
Validation & Comparative
A Comparative Guide to Caramiphen and Atropine as Competitive Muscarinic Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of caramiphen and atropine, two competitive antagonists of muscarinic acetylcholine receptors (mAChRs). By presenting quantitative binding data, detailed experimental methodologies, and visual representations of relevant pathways, this document serves as a technical resource for researchers in pharmacology and drug development.
Introduction and Mechanism of Action
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that play crucial roles in mediating the effects of the parasympathetic nervous system, regulating functions in the central and peripheral nervous systems.[1] Antagonists of these receptors are of significant interest for both therapeutic applications and basic research. Both this compound and atropine function by competitively blocking the binding of the endogenous agonist, acetylcholine (ACh), to muscarinic receptors, thereby inhibiting downstream signaling.[1]
Atropine is the prototypical non-selective muscarinic antagonist, demonstrating high affinity across all five receptor subtypes (M1-M5).[2][3] This lack of selectivity contributes to its wide range of physiological effects and potential side effects.[4] this compound, in contrast, is recognized as a potent antagonist with marked selectivity for the M1 receptor subtype. This guide will delineate these differences through supporting experimental data.
Muscarinic Receptor Signaling Pathways
Muscarinic receptors mediate their effects through different G-protein signaling cascades. M1, M3, and M5 receptors typically couple to Gαq/11 proteins, activating phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC). Conversely, M2 and M4 receptors couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Competitive antagonists like atropine and this compound prevent the initiation of these cascades by blocking ACh binding at the receptor level.
Quantitative Data: Receptor Binding Affinity
The primary differentiator between this compound and atropine is their affinity and selectivity for the five muscarinic receptor subtypes. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.
Binding Affinity Profile
The following tables summarize the binding affinities (Ki) of this compound and atropine for human (h) and rat (r) muscarinic receptor subtypes.
Table 1: this compound Binding Affinity (Ki) in nM
| Receptor Subtype | Ki (nM) | Species | Reference |
|---|---|---|---|
| M1 | 1.2 | Rat | |
| M2 | 32.4 | Rat | |
| M3 | 7.2 | Rat | |
| M4 | N/A | - | |
| M5 | N/A | - |
N/A: Data not available in the cited literature.
Table 2: Atropine Binding Affinity (Ki) in nM
| Receptor Subtype | Ki (nM) | Species | Reference |
|---|---|---|---|
| M1 | 1.27 | Human | |
| M2 | 3.24 | Human | |
| M3 | 2.21 | Human | |
| M4 | 0.77 | Human |
| M5 | 2.84 | Human | |
Selectivity Analysis
Based on the available data, this compound displays a clear selectivity for the M1 receptor. It has a 27-fold greater preference for the M1 receptor over the M2 receptor and a 6-fold greater preference for M1 over M3 in rat tissues. In contrast, atropine demonstrates high affinity across all five human receptor subtypes with Ki values in the low nanomolar range, confirming its non-selective profile.
Experimental Protocols
The data presented above are typically generated using standardized in vitro assays. Below are detailed methodologies for a competitive radioligand binding assay and a functional guinea pig ileum contraction assay.
Radioligand Binding Assay Protocol
This assay determines the binding affinity of a test compound (e.g., this compound or atropine) by measuring its ability to displace a radiolabeled ligand from the target receptor.
Objective: To determine the inhibition constant (Ki) of a test antagonist for a specific muscarinic receptor subtype.
Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing a single human muscarinic receptor subtype (M1-M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Assay Buffer: Phosphate-buffered saline (PBS) or Tris-HCl buffer.
-
Test Compounds: this compound and Atropine.
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled atropine.
-
Equipment: 96-well microplates, cell harvester, scintillation counter.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the desired muscarinic receptor subtype.
-
Harvest the cells and homogenize them in an ice-cold assay buffer.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, set up triplicate wells for each condition: total binding, non-specific binding, and a range of concentrations of the test compound.
-
Add a fixed concentration of the radioligand ([³H]-NMS) to all wells.
-
For test compound wells, add serial dilutions of this compound or atropine.
-
For non-specific binding wells, add a saturating concentration of unlabeled atropine.
-
For total binding wells, add only the assay buffer.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
-
Incubation and Harvesting:
-
Incubate the plate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound ligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Guinea Pig Ileum Contraction
This ex vivo assay measures the functional potency of an antagonist by its ability to inhibit agonist-induced smooth muscle contraction. The guinea pig ileum is rich in M2 and M3 muscarinic receptors, and its contraction is a classic functional response to muscarinic agonists.
Objective: To determine the functional potency (e.g., pA2 value) of an antagonist in inhibiting acetylcholine-induced muscle contraction.
Materials:
-
Tissue: Freshly isolated guinea pig ileum segment.
-
Physiological Salt Solution: Tyrode's or Krebs-Henseleit solution, aerated with carbogen (95% O₂, 5% CO₂).
-
Agonist: Acetylcholine (ACh) or Carbachol.
-
Antagonist: Atropine or this compound.
-
Equipment: Organ bath with an isometric transducer, kymograph or data acquisition system.
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig according to institutional guidelines.
-
Isolate a segment of the terminal ileum and place it in the physiological salt solution.
-
Mount the ileum segment vertically in an organ bath maintained at 37°C and aerated with carbogen.
-
-
Equilibration:
-
Allow the tissue to equilibrate under a resting tension (e.g., 1 gram) for at least 60 minutes, with regular washing.
-
-
Agonist Dose-Response Curve (Control):
-
Obtain a cumulative concentration-response curve for acetylcholine by adding increasing concentrations to the organ bath and recording the resulting contraction.
-
Wash the tissue thoroughly until it returns to the baseline resting tension.
-
-
Antagonist Incubation:
-
Add a fixed concentration of the antagonist (atropine or this compound) to the bath and allow it to incubate with the tissue for a set period (e.g., 20-30 minutes).
-
-
Agonist Dose-Response Curve (in presence of Antagonist):
-
In the continued presence of the antagonist, repeat the cumulative concentration-response curve for acetylcholine. The curve should be shifted to the right.
-
-
Data Analysis:
-
Compare the agonist EC50 values (concentration producing 50% of the maximal response) in the absence and presence of the antagonist.
-
The degree of the rightward shift in the dose-response curve is a measure of the antagonist's potency.
-
This can be used to calculate the pA2 value via a Schild plot, which represents the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to produce the same response.
-
Summary and Conclusion
The experimental data clearly distinguish this compound and atropine as competitive muscarinic antagonists with distinct pharmacological profiles.
-
Atropine is a potent, non-selective antagonist, binding with high, relatively uniform affinity to all five muscarinic receptor subtypes. Its widespread action makes it a powerful research tool and therapeutic agent, but also accounts for its broad side-effect profile.
-
This compound is a potent antagonist that exhibits significant selectivity for the M1 receptor over M2 and M3 subtypes. This M1-selectivity suggests its potential for more targeted therapeutic applications or for research focused on elucidating the specific functions of the M1 receptor in the central nervous system.
The choice between this compound and atropine should be guided by the specific research question or therapeutic goal. For studies requiring general muscarinic blockade, atropine remains a standard. However, for investigations where selective inhibition of M1 receptor-mediated pathways is desired, this compound presents a more targeted alternative.
References
A Comparative Analysis of the Neuroprotective Efficacy of Caramiphen and Scopolamine
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the neuroprotective properties of Caramiphen and Scopolamine reveals distinct mechanisms of action and differing levels of efficacy in preclinical models of neurotoxicity. This guide synthesizes available experimental data to offer a clear comparison for researchers and drug development professionals in the field of neuropharmacology.
This compound, a muscarinic antagonist with additional anti-glutamatergic properties, has demonstrated superior neuroprotective effects compared to the classical anticholinergic agent, Scopolamine, particularly in models of organophosphate-induced neurotoxicity. While both agents show some capacity to mitigate neuronal damage, this compound's multifaceted mechanism of action appears to confer more comprehensive protection.
I. Overview of Neuroprotective Mechanisms
This compound exerts its neuroprotective effects primarily through two synergistic pathways:
-
NMDA Receptor Antagonism: this compound blocks N-methyl-D-aspartate (NMDA) receptors, preventing excessive calcium influx into neurons. This is a critical step in mitigating the excitotoxic cascade that leads to neuronal cell death in various neurodegenerative conditions.
-
Facilitation of GABAergic Inhibition: this compound enhances the activity of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. By potentiating GABAergic currents, this compound helps to counterbalance excessive neuronal excitation and suppress seizure activity, which can independently contribute to brain damage.[1][2]
Scopolamine , a competitive antagonist of muscarinic acetylcholine receptors, is often used experimentally to induce cognitive deficits that mimic aspects of neurodegenerative diseases like Alzheimer's. Neuroprotective strategies against Scopolamine-induced damage typically involve counteracting its effects through:
-
Antioxidant and Anti-inflammatory Pathways: Agents that protect against Scopolamine-induced toxicity often work by reducing oxidative stress and neuroinflammation.
-
Modulation of Cholinergic and Neurotrophic Systems: Restoring cholinergic function and boosting the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), are key mechanisms for overcoming the detrimental effects of Scopolamine.
II. Comparative Efficacy in Soman-Induced Neurotoxicity
A key study directly comparing this compound and Scopolamine in a rat model of Soman-induced neurotoxicity provides the most direct evidence of their relative neuroprotective capabilities. Soman is a potent organophosphate nerve agent that causes severe seizures and widespread neuronal damage.
Data Presentation
| Parameter Assessed | This compound Efficacy | Scopolamine Efficacy | Reference |
| Attenuation of Cell Death | Dramatically attenuated the process of cell death. | Dramatically attenuated the process of cell death. | [1] |
| Cognitive Function (Learning) | Abolished the effects of Soman intoxication on learning from the first day. | Showed a protective effect starting from the second day of training. | [1] |
| Cognitive Function (Memory) | Completely prevented memory deficits. | Exhibited partial protection against memory deficits. | [1] |
| AMPA Receptor Regulation | Blocked the Soman-evoked down-regulation of [3H]AMPA binding. | Did not block the Soman-evoked down-regulation of [3H]AMPA binding. |
III. Signaling Pathways and Experimental Workflows
This compound's Dual Neuroprotective Mechanism
Caption: this compound's neuroprotection via NMDA receptor antagonism and GABAergic facilitation.
Experimental Workflow for Comparative Efficacy
Caption: Workflow for comparing this compound and Scopolamine in a Soman-induced neurotoxicity model.
IV. Experimental Protocols
Morris Water Maze for Cognitive Function Assessment
This test assesses spatial learning and memory in rodents.
-
Apparatus: A circular pool (approximately 1.5-2 meters in diameter) is filled with opaque water. A small escape platform is hidden just below the water's surface in one quadrant. Visual cues are placed around the room to serve as spatial references.
-
Acquisition Phase (Learning):
-
Rats are subjected to a series of trials over several consecutive days.
-
In each trial, the rat is placed into the pool at one of several predetermined start locations.
-
The time it takes for the rat to find the hidden platform (escape latency) is recorded.
-
If the rat fails to find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.
-
-
Probe Trial (Memory):
-
After the acquisition phase, the platform is removed from the pool.
-
The rat is allowed to swim freely for a set duration.
-
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
Radioligand Binding Assays for Receptor Analysis
These assays are used to quantify the density of specific receptors in brain tissue.
1. [3H]RoS-4864 Binding for Assessment of Gliosis (Cell Death Marker):
-
Principle: [3H]RoS-4864 binds to peripheral benzodiazepine receptors (PBRs), which are upregulated in microglia and astrocytes during neuroinflammation and gliosis, processes associated with neuronal damage.
-
Procedure:
-
Tissue Preparation: Brain tissue (e.g., forebrain) is homogenized in a suitable buffer.
-
Incubation: The brain homogenate is incubated with [3H]RoS-4864 at a specific concentration.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters (representing bound ligand) is measured using a scintillation counter.
-
Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled PBR ligand) from total binding.
-
2. [3H]AMPA Binding for AMPA Receptor Density:
-
Principle: [3H]AMPA is a radiolabeled agonist that specifically binds to AMPA receptors.
-
Procedure:
-
Tissue Preparation: Brain tissue is homogenized and washed to remove endogenous glutamate.
-
Incubation: The prepared membranes are incubated with [3H]AMPA.
-
Separation: Bound and free [3H]AMPA are separated by filtration.
-
Quantification: The amount of radioactivity on the filters is determined by liquid scintillation counting.
-
Analysis: Specific binding is determined by subtracting non-specific binding (measured in the presence of excess unlabeled glutamate) from the total binding.
-
V. Conclusion
The available evidence strongly suggests that this compound offers a more robust and multifaceted neuroprotective profile compared to Scopolamine, particularly in the context of excitotoxicity and organophosphate-induced neuronal damage. Its dual action as both an NMDA receptor antagonist and a facilitator of GABAergic inhibition provides a powerful combination for mitigating the complex pathological cascades that lead to neuronal death and cognitive dysfunction. In contrast, Scopolamine's primary role as a muscarinic antagonist makes it a tool for inducing cognitive impairment, and while some agents can protect against its effects, Scopolamine itself is not considered a primary neuroprotective agent. The superior performance of this compound in preventing cognitive deficits and protecting against excitotoxic insults highlights its potential as a promising candidate for further investigation in the development of treatments for a range of neurodegenerative and neurotoxic conditions.
References
A Comparative Analysis of the Central Antitussive Mechanisms of Caramiphen and Dextromethorphan
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the central antitussive mechanisms of Caramiphen and dextromethorphan, supported by experimental data. The information is intended to assist researchers and professionals in the field of drug development in understanding the distinct and overlapping pharmacological properties of these two centrally acting cough suppressants.
Introduction
Cough is a critical protective reflex, yet in its chronic form, it can be debilitating. Centrally acting antitussives suppress this reflex by acting on the cough center in the brainstem. Dextromethorphan, a morphinan derivative, is a widely used over-the-counter antitussive, while this compound, a synthetic anticholinergic agent, has also been utilized for its cough-suppressant properties. Although both agents exert their effects on the central nervous system, their underlying mechanisms of action are distinct, involving different receptor systems and signaling pathways.
Primary Central Antitussive Mechanisms
Dextromethorphan's antitussive effect is primarily attributed to its activity as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and an agonist of the sigma-1 receptor[1][2][3]. In contrast, this compound's central action is largely mediated through its potent, competitive antagonism of M1 muscarinic acetylcholine receptors, with evidence also suggesting interaction with sigma receptors[4].
Quantitative Comparison of Receptor Binding and Potency
The following tables summarize the available quantitative data on the receptor binding affinities and relative antitussive potencies of this compound and dextromethorphan.
Table 1: Receptor Binding Affinities (Ki)
| Compound | Receptor | Ki (nM) | Species/Tissue |
| This compound | Muscarinic M1 | 1.2 | Rat Cortex |
| Dextromethorphan | NMDA | 550 | Cultured Cortical Neurons (IC50) |
| Sigma-1 | 142 - 652 | Various |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Comparative Antitussive Potency
| Experiment | Animal Model | Method of Cough Induction | Relative Potency | Finding |
| Domino et al. (1985) | Decerebrate Cat | Direct electrical stimulation of the cough center | Dextromethorphan > this compound | This compound required a 3 to 4 times larger dose than dextromethorphan for equieffective antitussive effects[5]. |
Signaling Pathways
The central antitussive actions of this compound and dextromethorphan are initiated by their interaction with distinct receptor systems, leading to the modulation of neuronal excitability within the brainstem's cough control network.
This compound's Central Antitussive Signaling Pathway
This compound's primary mechanism involves the blockade of M1 muscarinic receptors in the central nervous system. Acetylcholine, a key neurotransmitter in the brain, can facilitate the cough reflex. By antagonizing the M1 receptor, this compound is thought to reduce the excitatory cholinergic input to the neurons in the cough center, thereby increasing the threshold for cough induction. While its interaction with sigma receptors is also noted, the downstream signaling cascade from this interaction in the context of its antitussive effect is less clearly defined.
Dextromethorphan's Central Antitussive Signaling Pathway
Dextromethorphan exerts its antitussive effect through a dual mechanism. As a non-competitive antagonist of the NMDA receptor, it blocks the action of the excitatory neurotransmitter glutamate in the cough center. This reduces the overall excitability of the neurons responsible for generating the cough reflex. Additionally, as a sigma-1 receptor agonist, dextromethorphan is thought to modulate intracellular signaling cascades that contribute to its antitussive and neuroprotective effects. One identified downstream effect is the inhibition of NADPH oxidase, leading to reduced production of reactive oxygen species (ROS) and subsequent downregulation of pro-inflammatory signaling pathways, such as the GSK-3β/NF-κB pathway.
Experimental Protocols
Radioligand Binding Assays
These assays are employed to determine the binding affinity of a compound for a specific receptor.
-
Objective: To determine the inhibitory constant (Ki) of the test compound (this compound or dextromethorphan) for the target receptor (e.g., muscarinic M1, NMDA, or sigma-1).
-
Materials:
-
Membrane preparations from tissues or cells expressing the receptor of interest.
-
A specific radioligand for the target receptor (e.g., [³H]pirenzepine for M1, --INVALID-LINK---pentazocine for sigma-1).
-
Test compound at various concentrations.
-
A non-labeled competitor to determine non-specific binding (e.g., atropine for muscarinic receptors, haloperidol for sigma-1 receptors).
-
Assay buffer, wash buffer, and scintillation cocktail.
-
96-well microplates, glass fiber filters, filtration apparatus, and a scintillation counter.
-
-
Procedure:
-
Incubation: The membrane preparation, radioligand, and varying concentrations of the test compound are incubated in a 96-well plate to allow binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
-
References
- 1. Dextromethorphan as a potential neuroprotective agent with unique mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitussive Drugs—Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a non-opioid antitussive with potent anticonvulsant properties in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence for a central site of action for the antitussive effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Selectivity of Caramiphen for the M1 Muscarinic Receptor Subtype: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Caramiphen's selectivity for the M1 muscarinic acetylcholine receptor (mAChR) subtype against other known muscarinic antagonists. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in pharmacology and drug development.
Executive Summary
This compound is a muscarinic antagonist that exhibits a notable selectivity for the M1 receptor subtype. This preference is crucial for therapeutic applications targeting M1-mediated pathways while minimizing side effects associated with the blockade of other muscarinic receptor subtypes. This guide presents binding affinity data for this compound and comparator compounds, details the experimental methodologies used to determine these values, and illustrates the key signaling pathways involved.
Comparative Analysis of Muscarinic Receptor Antagonists
The selectivity of a muscarinic antagonist is determined by its binding affinity for the five different muscarinic receptor subtypes (M1-M5). The inhibition constant (Ki) is a measure of this affinity, with a lower Ki value indicating a higher affinity. The following table summarizes the binding affinities of this compound and other well-characterized muscarinic antagonists.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | M1 Selectivity (fold vs M2) | M1 Selectivity (fold vs M3) |
| This compound | 1.2[1] | ~32.4 | ~7.2 | N/A | N/A | 27[1] | 6[1] |
| Pirenzepine | 18[2] | 480 - 690[2] | N/A | N/A | N/A | ~27 - 38 | N/A |
| Darifenacin | 6.3 | 39.8 | 0.8 | 50.1 | 10 | 6.3 | 0.13 |
| Atropine | 2.0 | 1.0 | N/A | N/A | N/A | 0.5 | N/A |
| Oxybutynin | High Affinity | Lower Affinity | High Affinity | Potent | Lower Affinity | N/A | N/A |
Note: "N/A" indicates that data was not available in the cited sources. Ki values for Darifenacin and Atropine were converted from pKi values where necessary. The Ki values for this compound at M2 and M3 are estimated based on the reported selectivity folds. Oxybutynin's affinity is described qualitatively as specific Ki values across all subtypes were not consistently reported in a single study.
Experimental Methodologies
The binding affinity data presented in this guide are primarily derived from radioligand binding assays, a standard method for characterizing drug-receptor interactions. Functional assays are also employed to assess the antagonist's ability to inhibit receptor-mediated cellular responses.
Radioligand Binding Assays
This technique directly measures the affinity of a compound for a receptor.
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for each muscarinic receptor subtype.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the specific muscarinic receptor subtype of interest. Commonly, Chinese Hamster Ovary (CHO-K1) cells stably transfected to express a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5) are used.
-
Radioligand Incubation: The membranes are incubated with a specific radiolabeled ligand that is known to bind to the target receptor. For example, [3H]pirenzepine is often used for M1 receptors, while [3H]N-methylscopolamine ([3H]NMS) can be used for M2 and M3 receptors.
-
Competition Binding: The incubation is performed in the presence of varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the receptor.
-
Separation and Detection: After incubation, the bound and free radioligand are separated, typically by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific radioligand binding) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
References
- 1. This compound, iodothis compound and nitrothis compound are potent, competitive, muscarinic M1 receptor-selective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Affinities of pirenzepine for muscarinic cholinergic receptors in membranes isolated from bovine tracheal mucosa and smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Caramiphen Analogues at Muscarinic Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of Caramiphen analogues at muscarinic acetylcholine receptors (mAChRs). This compound, a known muscarinic antagonist, has been the subject of various structural modifications to explore its interaction with the five muscarinic receptor subtypes (M1-M5) and to develop subtype-selective ligands. Understanding the SAR of these analogues is crucial for the development of novel therapeutics targeting a range of conditions, including neurodegenerative disorders, overactive bladder, and chronic obstructive pulmonary disease (COPD).
Quantitative Data Summary
The binding affinities of this compound and its key analogues for muscarinic receptor subtypes are summarized in the table below. The data highlights a general preference for the M1 receptor subtype, a critical target for cognitive disorders. The inhibitory constant (Ki) is a measure of the binding affinity of a ligand to a receptor; a lower Ki value indicates a higher binding affinity.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M1 vs M2 Selectivity | M1 vs M3 Selectivity |
| This compound | 1.2[1] | 32.4 | 7.2 | 27-fold[1] | 6-fold[1] |
| Iodothis compound | 2.1[1] | 124 | 8.4 | 59-fold[1] | 4-fold |
| Nitrothis compound | 5.5 | 390 | 55 | 71-fold | 10-fold |
Key SAR Insights
The available data suggests that substitution at the para-position of the phenyl ring of this compound significantly influences its binding affinity and selectivity for muscarinic receptor subtypes.
-
Iodo and Nitro Substitutions: The introduction of iodo and nitro groups at the para-position of the phenyl ring, as seen in Iodothis compound and Nitrothis compound, maintains high affinity for the M1 receptor while increasing selectivity over the M2 and M3 subtypes compared to the parent compound, this compound.
-
Competitive Antagonism: this compound and its iodo- and nitro-analogues act as competitive antagonists at the M1 receptor binding site.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the structure-activity relationship of this compound analogues at muscarinic receptors.
Radioligand Binding Assays
This method is employed to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.
Objective: To measure the affinity of this compound analogues for M1, M2, and M3 muscarinic receptor subtypes.
Materials:
-
Radioligand: [³H]pirenzepine (for M1), --INVALID-LINK---quinuclidinyl benzilate (for M2), [³H]N-methylscopolamine (for M3).
-
Cell Membranes: Prepared from tissues or cells expressing the target muscarinic receptor subtype (e.g., rat cortex for M1, rat heart for M2, rat submaxillary gland for M3).
-
Test Compounds: this compound analogues at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: To separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
Equilibrium: The incubation is carried out for a specific duration (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assays (Calcium Flux)
This assay measures the ability of a compound to act as an agonist or antagonist by detecting changes in intracellular calcium levels following receptor activation. M1, M3, and M5 receptors couple to Gq proteins, leading to an increase in intracellular calcium upon activation.
Objective: To determine the functional potency (EC50 for agonists, IC50 for antagonists) of this compound analogues at M1, M3, or M5 receptors.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the desired muscarinic receptor subtype.
-
Calcium-sensitive dye: e.g., Fluo-4 AM.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist: A known muscarinic agonist (e.g., carbachol).
-
Test Compounds: this compound analogues.
-
Fluorescence Plate Reader: With the capability for kinetic reading.
Procedure:
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading buffer containing the calcium-sensitive dye.
-
Compound Addition: The plate is placed in the fluorescence plate reader, and a baseline fluorescence is recorded. The test compound (for antagonist testing) is added, followed by the addition of a fixed concentration of an agonist. For agonist testing, only the test compound is added.
-
Fluorescence Measurement: Changes in fluorescence, indicating changes in intracellular calcium concentration, are measured over time.
-
Data Analysis: The concentration-response curves are plotted, and EC50 or IC50 values are determined using non-linear regression.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways of muscarinic receptors and a general workflow for SAR studies.
Caption: Gq Protein Signaling Pathway for M1, M3, and M5 Muscarinic Receptors.
Caption: Gi Protein Signaling Pathway for M2 and M4 Muscarinic Receptors.
References
A Comparative Analysis of Caramiphen and Pirenzepine for Muscarinic M1 Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinities of two muscarinic receptor antagonists, caramiphen and pirenzepine, with a specific focus on the M1 receptor subtype. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their drug development and research applications.
Introduction
This compound and pirenzepine are both recognized antagonists of muscarinic acetylcholine receptors (mAChRs), a family of G protein-coupled receptors involved in numerous physiological functions. The M1 subtype, in particular, is a key target in the central nervous system for the development of therapeutics for neurological disorders. Understanding the binding characteristics of compounds like this compound and pirenzepine is crucial for designing selective and effective drugs.
Quantitative Comparison of Binding Affinities
The binding affinities of this compound and pirenzepine for the M1 receptor have been determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for both compounds at the M1 receptor.
| Compound | Radioligand | Tissue/Cell Source | M1 Receptor Ki (nM) | Citation |
| This compound | [3H]pirenzepine | Rat Cortex | 1.2 | [1] |
| Pirenzepine | [3H]pirenzepine | Rat Cortex | 5.2 | [1] |
Based on this data, this compound demonstrates a higher binding affinity for the M1 receptor than pirenzepine, as indicated by its lower Ki value[1].
Experimental Protocols: Radioligand Binding Assay
The determination of M1 receptor binding affinity is typically achieved through competitive radioligand binding assays. The following is a generalized protocol based on established methodologies[2].
1. Membrane Preparation:
-
Tissues (e.g., rat cerebral cortex) or cells expressing the M1 receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay.
2. Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains the membrane preparation, a fixed concentration of a radiolabeled ligand specific for the M1 receptor (e.g., [3H]pirenzepine), and varying concentrations of the unlabeled competitor drug (this compound or pirenzepine).
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., atropine).
-
The plates are incubated to allow the binding to reach equilibrium.
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
M1 Receptor Signaling Pathway
The muscarinic M1 receptor primarily signals through the Gq family of G proteins. Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Conclusion
Both this compound and pirenzepine act as antagonists at the M1 muscarinic receptor. However, the presented data indicates that this compound possesses a higher binding affinity for this receptor subtype compared to pirenzepine. The choice between these two compounds for research or therapeutic development will depend on the desired potency and selectivity profile for the specific application. The provided experimental framework for radioligand binding assays offers a basis for further comparative studies.
References
- 1. This compound, iodothis compound and nitrothis compound are potent, competitive, muscarinic M1 receptor-selective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Affinities of pirenzepine for muscarinic cholinergic receptors in membranes isolated from bovine tracheal mucosa and smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Validation of Caramiphen's Anticonvulsant Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticonvulsant properties of Caramiphen across different species, benchmarked against established antiepileptic drugs (AEDs). The data presented is compiled from preclinical studies to offer an objective overview of this compound's efficacy and mechanism of action.
Introduction to this compound
This compound is a compound historically recognized for its antitussive and anticholinergic properties. Emerging research has unveiled its potent anticonvulsant effects, positioning it as a molecule of interest for the treatment of seizures, particularly those induced by nerve agents. This guide delves into the experimental data validating these properties across various animal models.
Mechanism of Action
This compound's anticonvulsant activity is attributed to a dual mechanism of action, targeting two key pathways in the central nervous system:
-
NMDA Receptor Antagonism: this compound acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. By blocking this receptor, it inhibits the influx of calcium ions (Ca2+) into neurons, a critical step in reducing neuronal hyperexcitability and seizure propagation.
-
Positive Allosteric Modulation of GABA-A Receptors: this compound positively modulates the gamma-aminobutyric acid type A (GABA-A) receptor. This enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain, leading to neuronal hyperpolarization and a reduction in seizure susceptibility.
Below are diagrams illustrating these signaling pathways.
This compound's NMDA Receptor Antagonist Pathway.
This compound's GABA-A Receptor Modulation Pathway.
Comparative Efficacy: Cross-Species Data
The anticonvulsant potency of this compound has been evaluated in several preclinical models. The following tables summarize the available quantitative data, comparing its efficacy with standard AEDs.
Table 1: Anticonvulsant Potency (ED₅₀) in the Maximal Electroshock (MES) Seizure Model
The MES test is a widely used preclinical model to assess the efficacy of drugs against generalized tonic-clonic seizures. The median effective dose (ED₅₀) represents the dose required to protect 50% of the animals from the tonic hindlimb extension component of the seizure.
| Species | Compound | ED₅₀ (mg/kg) | Route of Administration | Reference |
| Rat | This compound | ~15* | Subcutaneous | [1] |
| Rat | Phenytoin | 30 | Subcutaneous | [1] |
| Rat | Carbamazepine | 4.39 | Intraperitoneal | [2] |
| Mouse | This compound | Not Reported | - | - |
| Mouse | Phenytoin | 9.81 | Intraperitoneal | [2] |
| Mouse | Carbamazepine | 9.67 | Intraperitoneal | [2] |
| Guinea Pig | This compound | Not Reported | - | - |
| Guinea Pig | Carbamazepine | 0.8 | Oral | |
| Guinea Pig | Lamotrigine | 4.7 | Oral |
Note: The ED₅₀ for this compound in rats is estimated based on the finding that it is "nearly twice as potent" as phenytoin.
Table 2: Efficacy in Soman-Induced Seizure Model (Rats)
This model assesses the ability of a compound to counteract seizures induced by the nerve agent soman.
| Treatment Group | Dose (mg/kg) | Outcome | Survival Rate | Reference |
| This compound | 50 | Did not terminate status epilepticus alone | - | |
| Diazepam | 10 | Terminated status epilepticus | >85% | |
| LY293558 + This compound | 15 + 50 | Terminated status epilepticus (faster than Diazepam) | >85% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to evaluate this compound's anticonvulsant properties.
Maximal Electroshock (MES) Seizure Test
Workflow for the Maximal Electroshock (MES) Test.
Objective: To assess the ability of a compound to prevent the spread of seizures.
Procedure:
-
Animal Preparation: Rodents (mice or rats) are acclimatized to the laboratory environment.
-
Drug Administration: The test compound (this compound or a comparator) or vehicle is administered via a specified route (e.g., intraperitoneal, subcutaneous, oral).
-
Time to Peak Effect: The test is conducted at the predetermined time of peak effect of the drug.
-
Electroshock Application: A brief electrical stimulus is delivered through corneal electrodes.
-
Observation: The animal is observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the test.
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension at various doses is used to calculate the ED₅₀.
Soman-Induced Seizure Model
Workflow for the Soman-Induced Seizure Model.
Objective: To evaluate the efficacy of a compound in terminating seizures induced by a chemical convulsant.
Procedure:
-
Animal Preparation: Rats are often implanted with electrodes for electroencephalogram (EEG) monitoring.
-
Soman Administration: A seizure-inducing dose of soman is administered, typically subcutaneously.
-
Seizure Onset: The onset of seizures is confirmed through behavioral observation and/or EEG recordings.
-
Anticonvulsant Treatment: The test compound is administered at a specific time point after seizure onset.
-
Monitoring: Animals are continuously monitored for seizure activity, survival, and in some studies, long-term neurological outcomes.
-
Data Analysis: Efficacy is determined by the ability of the compound to terminate seizures, improve survival rates, and reduce neuropathology compared to control groups.
Discussion and Future Directions
The available data strongly suggest that this compound possesses significant anticonvulsant properties across multiple species. Its potency in the rat MES model, being nearly twice that of phenytoin, is a noteworthy finding. While direct ED₅₀ values in mice and guinea pigs are yet to be established, its efficacy in combination with other agents in the challenging soman-induced seizure model highlights its potential as a broad-spectrum anticonvulsant.
The dual mechanism of action, involving both the glutamatergic and GABAergic systems, is a compelling feature that may offer advantages over drugs with a single target. This could be particularly relevant in cases of refractory epilepsy where single-mechanism drugs may be less effective.
Future research should focus on:
-
Determining the ED₅₀ of this compound in the mouse and guinea pig MES models to provide a more complete cross-species quantitative comparison.
-
Investigating the efficacy of this compound in other seizure models, such as those induced by pentylenetetrazol (PTZ) or in genetic models of epilepsy.
-
Elucidating the detailed downstream signaling cascades initiated by this compound's interaction with NMDA and GABA-A receptors.
-
Exploring the pharmacokinetic and pharmacodynamic profiles of this compound in different species to better understand its absorption, distribution, metabolism, and excretion.
References
Efficacy of Caramiphen compared to other anticholinergics for nerve agent exposure
A dual-action anticholinergic, caramiphen, demonstrates significant advantages over traditional treatments for nerve agent exposure, particularly in scenarios of delayed medical intervention. Its unique mechanism, which combines anticholinergic and antiglutamatergic properties, offers enhanced neuroprotection and improved outcomes in preclinical studies.
Nerve agents, a class of organophosphorus compounds, induce a life-threatening toxidrome characterized by a cholinergic crisis, leading to seizures, respiratory failure, and long-term neurological damage. Standard treatment typically involves a combination of an acetylcholinesterase reactivator, an anticholinergic agent like atropine, and an anticonvulsant. However, the efficacy of this regimen diminishes significantly when administration is delayed. This compound has emerged as a promising alternative, showcasing superior neuroprotective effects due to its ability to counteract both the initial cholinergic surge and the subsequent damaging glutamatergic hyperactivity.
Quantitative Efficacy Comparison
The following table summarizes the comparative efficacy of this compound against other anticholinergics and standard anticonvulsants in animal models of nerve agent exposure. The data highlights this compound's effectiveness, especially when administered after the onset of seizures.
| Treatment Agent(s) | Nerve Agent | Animal Model | Treatment Delay (Post-Exposure/Seizure Onset) | Key Efficacy Outcomes | Reference |
| This compound | Soman | Rat | 30 or 60 minutes post-exposure | Suppressed behavioral seizures within 10 minutes; significantly reduced neuronal loss and degeneration even with 60-minute delay.[1][2] | [1][2] |
| This compound | Sarin | Rat | 20 minutes after convulsion onset | Provided some protection against learning deficits, unlike scopolamine and trihexyphenidyl at this time point.[3] | |
| This compound + Diazepam | Soman | Rat | 20-30 minutes after seizure onset | Synergistic effect; shortened seizure durations and reduced neuropathology compared to diazepam alone. | |
| This compound + Tezampanel | Soman | Rat (pediatric) | 1 hour post-exposure | Provided nearly full neuroprotection; no evidence of significant neuropathology. | |
| Scopolamine | Sarin | Rat | 10 minutes after convulsion onset | Afforded no protection against brain damage. | |
| Trihexyphenidyl | Sarin | Rat | 10 minutes after convulsion onset | Afforded no protection against brain damage. | |
| Midazolam | Soman | Rat (pediatric) | 1 hour post-exposure | Did not protect the brain against SE-induced neuropathology; resulted in significant neuronal degeneration. | |
| Atropine | Sarin | Rat | 1 minute post-poisoning (with oxime) | Part of standard care but insufficient to prevent convulsions and neuronal damage alone. |
Mechanism of Action: The Dual-Antagonist Advantage
Nerve agent toxicity unfolds in a two-act pathological cascade. Initially, the inhibition of acetylcholinesterase (AChE) leads to an excess of acetylcholine (ACh) in the synapse, causing hyperstimulation of muscarinic and nicotinic receptors. This cholinergic crisis triggers seizures. The sustained seizure activity then leads to a secondary, more destructive phase: excessive release of the excitatory neurotransmitter glutamate. This glutamatergic hyperactivity results in excitotoxicity, neuronal damage, and long-term cognitive deficits.
Traditional anticholinergics, such as atropine and scopolamine, only target the initial cholinergic phase by blocking muscarinic ACh receptors. While effective if given early, they fail to address the subsequent glutamatergic surge, which is a major contributor to brain damage.
This compound's distinct advantage lies in its dual mechanism of action. It is not only a muscarinic receptor antagonist but also an N-methyl-D-aspartate (NMDA) receptor antagonist. This allows it to both dampen the initial cholinergic storm and block the excitotoxic effects of excessive glutamate, offering a more comprehensive neuroprotective shield, particularly when treatment is delayed.
References
- 1. Neuroprotective efficacy of this compound against soman and mechanisms of its action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective efficacy of this compound against soman and mechanisms of its action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of antidotal treatment against sarin poisoning: the superiority of benactyzine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Caramiphen's Specificity at the NMDA Receptor Complex: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Caramiphen's antagonistic activity at the N-methyl-D-aspartate (NMDA) receptor complex. While primarily recognized as a muscarinic antagonist, this compound also exhibits dose-dependent inhibition of NMDA receptor-mediated currents, a property that contributes to its neuroprotective effects.[1][2] This document compares this compound's profile with other well-characterized NMDA receptor antagonists, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to facilitate a thorough assessment of its specificity.
Quantitative Comparison of NMDA Receptor Antagonists
The following tables summarize the binding affinities (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) of this compound and a selection of other NMDA receptor antagonists. This data is crucial for comparing the potency and, in some cases, the subtype selectivity of these compounds.
Table 1: Competitive NMDA Receptor Antagonists
| Compound | Target Site | Kᵢ (nM) | IC₅₀ (µM) |
| D-AP5 | Glutamate Site | 1930 | - |
| CGS 19755 | Glutamate Site | 340 | - |
Table 2: Uncompetitive and Non-competitive NMDA Receptor Antagonists
| Compound | Mechanism | Kᵢ (nM) | IC₅₀ (µM) |
| This compound | Uncompetitive/Non-competitive | Not Determined | ~300 µM (approx. 44% inhibition) [2] |
| Ketamine | Uncompetitive | ~500 | - |
| Memantine | Uncompetitive | 500 - 1000 | - |
| MK-801 (Dizocilpine) | Uncompetitive | 30.5 | - |
| Phencyclidine (PCP) | Uncompetitive | 59 | - |
Table 3: Allosteric Modulators of the NMDA Receptor
| Compound | Mechanism | Target Subunit(s) | IC₅₀ (µM) |
| Ifenprodil | Negative Allosteric Modulator | GluN2B | 0.3 |
| Ro 25-6981 | Negative Allosteric Modulator | GluN2B | 0.009 |
Experimental Protocols
To provide a practical framework for assessing the specificity of NMDA receptor antagonists like this compound, detailed methodologies for two key experimental techniques are outlined below.
Radioligand Binding Assay
This technique is used to determine the binding affinity of a compound for a specific receptor. A common protocol for the NMDA receptor involves the use of a radiolabeled uncompetitive antagonist, such as [³H]MK-801.
Objective: To determine the Kᵢ of a test compound (e.g., this compound) for the NMDA receptor channel.
Materials:
-
Rat brain membranes (e.g., from cortex or hippocampus)
-
[³H]MK-801 (radioligand)
-
Test compound (this compound)
-
Glutamate and Glycine (co-agonists)
-
Assay buffer (e.g., Tris-HCl)
-
Non-specific binding control (e.g., high concentration of unlabeled MK-801)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a series of tubes, combine the brain membranes, a fixed concentration of [³H]MK-801, and varying concentrations of the test compound. Include tubes for total binding (no competitor) and non-specific binding (saturating concentration of unlabeled MK-801).
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium. The presence of glutamate and glycine is necessary to open the channel and allow [³H]MK-801 to bind.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC₅₀. The Kᵢ can then be calculated using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in response to agonist and antagonist application.
Objective: To measure the effect of a test compound (e.g., this compound) on NMDA-evoked currents in neurons.
Materials:
-
Cultured neurons or acute brain slices
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass pipettes
-
Internal solution (for the patch pipette)
-
External solution (Artificial Cerebrospinal Fluid - aCSF)
-
NMDA (agonist)
-
Test compound (this compound)
Procedure:
-
Preparation: Prepare brain slices or cultured neurons for recording.
-
Pipette Fabrication: Pull glass pipettes to a fine tip (resistance of 3-7 MΩ) and fill with internal solution.
-
Cell Targeting: Under the microscope, approach a neuron with the patch pipette.
-
Seal Formation: Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette, gaining electrical access to the cell's interior.
-
Recording: Clamp the cell at a specific holding potential (e.g., -70 mV).
-
Agonist Application: Perfuse the cell with aCSF containing NMDA to evoke an inward current.
-
Antagonist Application: Co-apply the test compound (this compound) at various concentrations with NMDA and record the resulting current.
-
Data Analysis: Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of the antagonist. Plot the percentage of inhibition against the antagonist concentration to determine the IC₅₀.
Visualizing Key Pathways and Processes
To further elucidate the context of this compound's action, the following diagrams, generated using the DOT language, illustrate the NMDA receptor signaling pathway and a typical experimental workflow for assessing antagonist specificity.
Caption: NMDA Receptor Signaling Pathway
Caption: Experimental Workflow for Antagonist Specificity
Conclusion
This compound demonstrates a clear, albeit moderate, antagonistic effect at the NMDA receptor complex. Its specificity, however, is significantly lower for the NMDA receptor compared to its high affinity for muscarinic M1 receptors. This suggests that at therapeutic concentrations for its anticholinergic effects, the impact on NMDA receptors may be limited. Nevertheless, the dual action of this compound could be of interest in specific therapeutic contexts where both muscarinic and glutamatergic modulation is desired. The provided data and protocols offer a robust framework for researchers to further investigate the nuanced pharmacology of this compound and other NMDA receptor modulators. Future studies determining a precise Kᵢ or IC₅₀ value for this compound at different NMDA receptor subunit compositions would be invaluable for a more definitive assessment of its specificity.
References
- 1. Neuroprotective efficacy of this compound against soman and mechanisms of its action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective efficacy of this compound against soman and mechanisms of its action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, iodothis compound and nitrothis compound are potent, competitive, muscarinic M1 receptor-selective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
In vivo validation of Caramiphen's therapeutic window against soman toxicity
An in-depth guide for researchers on the in vivo validation of Caramiphen's therapeutic window against the neurotoxic effects of the nerve agent soman. This report provides a comparative analysis of this compound with standard and alternative therapies, supported by experimental data and detailed protocols.
The organophosphate nerve agent soman poses a significant threat due to its rapid and irreversible inhibition of acetylcholinesterase (AChE), leading to a cholinergic crisis characterized by seizures, respiratory distress, and long-term neurological damage. While standard treatment involves a combination of an antimuscarinic agent (atropine), an oxime to reactivate AChE (e.g., pralidoxime, HI-6), and an anticonvulsant (diazepam), the therapeutic window for effective intervention is narrow. This compound, a compound with both anticholinergic and antiglutamatergic properties, has emerged as a promising candidate for both prophylactic and post-exposure treatment of soman toxicity.[1][2] This guide provides a comparative overview of the in vivo efficacy of this compound against soman, drawing on data from various animal studies.
Comparative Efficacy of Soman Countermeasures
The following tables summarize quantitative data from in vivo studies, comparing the efficacy of this compound with other therapeutic agents in mitigating the toxic effects of soman.
| Treatment | Animal Model | Soman Dose | Treatment Regimen | Key Efficacy Endpoints | Source |
| This compound | Rat | 1 LD50 | Prophylactic, in conjunction with pyridostigmine | Abolished learning and completely prevented memory deficits in Morris water maze; attenuated cell death. | [1] |
| Scopolamine | Rat | 1 LD50 | Prophylactic, in conjunction with pyridostigmine | Partially protected against memory deficits; attenuated cell death. | [1] |
| This compound | Rat | 1.2 x LD50 | 10 mg/kg, 5 min post-soman | Completely abolished electrographic seizure activity. | [2] |
| This compound | Rat | Not Specified | 100 mg/kg, 30 or 60 min post-soman | Suppressed behavioral seizures within 10 minutes; significantly reduced neuronal loss and degeneration. | |
| This compound (adjunct to Diazepam) | Rat | 1.2 LD50 | 20 or 100 mg/kg, 30 min after seizure onset (with Atropine/HI-6) | Attenuated seizure activity, neuropathological damage, and cognitive deficits compared to diazepam alone. | |
| Diazepam | Guinea Pig | 2 x LD50 | 10 mg/kg, at various times post-seizure onset | Efficacy in stopping seizures diminished as treatment was delayed. | |
| Atropine + HI-6 | Cynomolgus Monkey | Not Specified | Post-intoxication | Better protection against EEG and ECG disturbances compared to Atropine/Pralidoxime/Diazepam. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative experimental protocols derived from the cited literature for studying soman toxicity and the efficacy of countermeasures.
Protocol 1: Prophylactic Efficacy of this compound in Rats
This protocol is adapted from studies evaluating the neuroprotective effects of this compound when administered prior to soman exposure.
-
Animal Model: Male Sprague-Dawley rats.
-
Pre-treatment: Administer pyridostigmine, a reversible cholinesterase inhibitor.
-
Test Compounds: Administer this compound or Scopolamine.
-
Soman Challenge: After a specified time, challenge the animals with a 1 LD50 dose of soman.
-
Behavioral Assessment: Conduct cognitive tests, such as the Morris water maze, to evaluate learning and memory.
-
Neurochemical Analysis: Assess brain tissue for markers of cell death (e.g., binding of [3H]RoS-4864) and receptor density (e.g., [3H]AMPA binding).
Protocol 2: Post-Exposure Efficacy of this compound in Rats
This protocol is based on studies investigating the therapeutic window of this compound following soman-induced seizures.
-
Animal Model: Male rats.
-
Soman Exposure: Administer a seizure-inducing dose of soman (e.g., 1.2 LD50).
-
Standard Therapy: One minute after exposure, administer atropine sulfate (2mg/kg, i.m.) and HI-6 (93.6mg/kg, i.m.) to manage peripheral cholinergic symptoms.
-
Anticonvulsant Treatment: At a defined time point after the onset of seizures (e.g., 30 or 60 minutes), administer this compound (e.g., 100 mg/kg, i.m.). A control group would receive diazepam (e.g., 10 mg/kg, s.c.).
-
Seizure Monitoring: Continuously monitor seizure activity and severity using behavioral scoring (e.g., a modified Racine scale) and/or electroencephalography (EEG).
-
Neuropathological Analysis: 24 hours post-exposure, perfuse the animals and collect brain tissue for histological analysis (e.g., Fluoro-Jade C staining) to quantify neuronal degeneration in regions like the hippocampus, amygdala, and piriform cortex.
Visualizing Mechanisms and Workflows
To better understand the complex interactions in soman poisoning and the rationale behind the therapeutic strategies, the following diagrams illustrate the key signaling pathways and a general experimental workflow.
References
Safety Operating Guide
Safeguarding Researchers: A Guide to Personal Protective Equipment for Handling Caramiphen
Essential Safety and Logistical Information for the Laboratory
For researchers, scientists, and drug development professionals, ensuring personal safety is paramount when handling potent pharmaceutical compounds like Caramiphen. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. Adherence to these procedural steps is critical to minimize exposure and mitigate potential health risks associated with this anticholinergic agent.
Hazard Analysis and Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Double Gloving | Wear two pairs of powder-free nitrile gloves. The outer glove should be changed immediately upon contamination. |
| Body Protection | Disposable Gown | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[2] |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles should be worn at all times. A face shield provides an additional layer of protection against splashes. |
| Respiratory Protection | N95 or Higher Respirator | For handling powders or when there is a risk of aerosol generation, a NIOSH-approved N95 or higher-level respirator is mandatory. |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn and removed before exiting the designated handling area. |
Operational Plan for Safe Handling
A systematic workflow is crucial to prevent contamination and exposure. The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
Experimental Protocol: Preparation of a this compound Solution
This protocol outlines the steps for safely preparing a stock solution of this compound edisylate.
-
Preparation:
-
Designate a well-ventilated chemical fume hood as the handling area.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary materials: this compound edisylate powder, appropriate solvent, volumetric flask, spatula, weigh paper, and calibrated balance.
-
Prepare a labeled hazardous waste container for solid waste and another for liquid waste.
-
-
Personal Protective Equipment (PPE) Donning:
-
Don inner nitrile gloves.
-
Don a disposable gown, ensuring complete coverage.
-
Don outer nitrile gloves, pulling the cuffs over the sleeves of the gown.
-
Don an N95 respirator and ensure a proper fit.
-
Don safety goggles and a face shield.
-
Don shoe covers.
-
-
Weighing and Dissolving:
-
Inside the chemical fume hood, carefully weigh the desired amount of this compound edisylate powder onto weigh paper using a dedicated spatula.
-
Gently transfer the powder into the volumetric flask.
-
Add a small amount of the desired solvent to the flask and swirl gently to dissolve the powder.
-
Once dissolved, add the solvent to the final volume mark.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
-
Cleanup and Decontamination:
-
Wipe down the spatula, balance, and any other contaminated surfaces with a suitable decontamination solution.
-
Dispose of all contaminated disposable items (weigh paper, bench paper, outer gloves) in the designated solid hazardous waste container.
-
-
PPE Doffing:
-
Remove shoe covers.
-
Remove the face shield and goggles.
-
Remove the disposable gown.
-
Remove outer gloves, turning them inside out.
-
Remove the respirator.
-
Remove inner gloves, turning them inside out.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound waste is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
-
Solid Waste: All contaminated solid materials, including gloves, gowns, shoe covers, weigh paper, and bench liners, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, clearly labeled, and sealed hazardous liquid waste container.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for chemical waste.
Disposal Procedure:
All waste generated from handling this compound must be disposed of as hazardous pharmaceutical waste. Follow your institution's and local regulations for hazardous waste disposal. It is often recommended to use a licensed hazardous waste disposal service. Do not dispose of this compound or its waste down the drain or in regular trash. For spills, use an appropriate chemical spill kit and dispose of the cleanup materials as hazardous waste.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
